Jun9-72-2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H21NO |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
4-[[methyl-[(1R)-1-naphthalen-1-ylethyl]amino]methyl]phenol |
InChI |
InChI=1S/C20H21NO/c1-15(21(2)14-16-10-12-18(22)13-11-16)19-9-5-7-17-6-3-4-8-20(17)19/h3-13,15,22H,14H2,1-2H3/t15-/m1/s1 |
InChI-Schlüssel |
QFTKMDZKABQMHI-OAHLLOKOSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N(C)CC3=CC=C(C=C3)O |
Kanonische SMILES |
CC(C1=CC=CC2=CC=CC=C21)N(C)CC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Jun9-72-2
Introduction
Jun9-72-2 is a potent, non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication and immune evasion.[1][2] Developed through lead optimization from earlier compounds, this compound represents a promising candidate for antiviral therapeutic development against COVID-19.[1][3] This guide details its core mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams of the relevant biological pathways and workflows.
Core Mechanism of Action: Inhibition of SARS-CoV-2 PLpro
The primary target of this compound is the SARS-CoV-2 PLpro. This viral cysteine protease plays a dual role essential for the virus's lifecycle:
-
Viral Polyprotein Processing : After the viral RNA is translated into two large polyproteins (pp1a and pp1ab), PLpro is responsible for cleaving three specific sites at the N-terminus, releasing non-structural proteins 1, 2, and 3 (nsp1, nsp2, nsp3).[4][5] These proteins are vital components of the viral replication and transcription complex.
-
Host Immune Evasion : PLpro exhibits deubiquitinating (DUB) and deISGylating activities.[1][2] It can remove ubiquitin and ISG15 (Interferon-Stimulated Gene 15) modifications from host proteins. This interference with post-translational modifications disrupts the host's innate immune signaling pathways, particularly the production of type I interferons, thereby antagonizing the antiviral response.[1][2][6]
This compound inhibits both of these functions by binding to the active site of PLpro, preventing it from processing its viral and host substrates.
Molecular Interactions and Binding
This compound was developed as a derivative of the known PLpro inhibitor GRL0617.[4] Molecular dynamics simulations and X-ray crystallography have elucidated its specific binding mechanism:
-
Enhanced Interaction : The replacement of a carboxamide group in GRL0617 with a trialkyl ammonium group in this compound facilitates a stronger ionic hydrogen bonding interaction with the side chain of a key aspartate residue (Asp164) within the PLpro active site.[7][8]
-
Conformational Change : This binding induces a conformational change in the Blocking Loop 2 (BL2) of the enzyme, shifting it to a more "closed" conformation.[1][3] This change effectively blocks substrate access to the catalytic triad (Cys111-His272-Asp286), thereby inhibiting protease activity.[9] Molecular dynamics simulations confirm that this compound engages in more extensive and stable interactions with PLpro compared to its predecessor, GRL0617.[6][8][10]
Quantitative Data Summary
The efficacy of this compound has been quantified through various enzymatic and cell-based assays.
Table 1: Enzymatic Inhibition of SARS-CoV-2 PLpro
| Compound | Assay Type | IC50 (μM) |
| This compound | FRET-based | 0.67 ± 0.08[2] |
| GRL0617 (Reference) | FRET-based | ~2.05[11] |
| IC50 (Half-maximal inhibitory concentration) measures the concentration of the inhibitor required to reduce the enzymatic activity by 50%. |
Table 2: Antiviral and Cellular Activity
| Compound | Cell Line / Assay | Assay Type | EC50 (μM) |
| This compound | Vero E6 | Cellular Antiviral Assay | 6.62 ± 1.31[7][9] |
| This compound | Caco-2 hACE2 | Cellular Antiviral Assay | 8.32 ± 1.48[3] |
| This compound | HEK293T | FlipGFP-PLpro Assay | 7.93[2] |
| GRL0617 (Reference) | Vero E6 | Cellular Antiviral Assay | 23.64[7] |
| GRL0617 (Reference) | Caco-2 hACE2 | Cellular Antiviral Assay | 19.96 - 25.1[3][10] |
| EC50 (Half-maximal effective concentration) measures the concentration of the drug that gives half-maximal response, in this case, the inhibition of viral replication by 50%. |
Signaling and Experimental Workflow Diagrams
Caption: Dual mechanism of SARS-CoV-2 PLpro in viral replication and host immune suppression.
Caption: this compound binds to Asp164, inducing a closed BL2 loop conformation, blocking substrate access.
Caption: Workflow for the discovery and validation of PLpro inhibitors like this compound.
Experimental Protocols
FRET-based Enzymatic Assay
This in vitro assay directly measures the enzymatic activity of PLpro and its inhibition by compounds like this compound.
-
Principle : A peptide substrate containing a PLpro cleavage sequence is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal via Förster Resonance Energy Transfer (FRET). Upon cleavage by PLpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.
-
Methodology :
-
Recombinant SARS-CoV-2 PLpro is purified.
-
The enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound) in an appropriate buffer.
-
The FRET peptide substrate is added to initiate the reaction.
-
Fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[12]
-
FlipGFP-PLpro Reporter Assay
This cell-based assay was developed to assess the intracellular activity of PLpro inhibitors in a BSL-2 environment, predicting their potential antiviral efficacy.[3][10]
-
Principle : The assay uses a "FlipGFP" reporter protein that is conformationally inactive (non-fluorescent). A PLpro cleavage sequence is engineered into this reporter. When co-expressed with active PLpro in cells, the protease cleaves the sequence, causing the reporter to "flip" into its active, fluorescent conformation. An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.
-
Methodology :
-
HEK293T cells are co-transfected with plasmids encoding the FlipGFP-PLpro reporter and SARS-CoV-2 PLpro.
-
Transfected cells are treated with various concentrations of the inhibitor.
-
After an incubation period, the green fluorescence intensity is measured.
-
The EC50 value is calculated based on the dose-dependent reduction in the fluorescence signal.[2][3]
-
Cellular Antiviral Assay
This is the definitive test of a compound's ability to inhibit viral replication in a relevant biological context (BSL-3).
-
Principle : Susceptible host cells are infected with SARS-CoV-2 and treated with the inhibitor. The reduction in viral replication or virus-induced cytopathic effect (CPE) is measured to determine the compound's antiviral potency.
-
Methodology :
-
Host cells (e.g., Vero E6 or Caco-2 hACE2) are seeded in multi-well plates.
-
Cells are treated with a serial dilution of this compound.
-
Cells are then infected with a known titer of SARS-CoV-2 (e.g., USA-WA1/2020 strain).[10]
-
After incubation (e.g., 48 hours), the antiviral effect is quantified. This can be done by measuring viral RNA levels via RT-qPCR, by immunofluorescence staining for a viral antigen (e.g., nucleocapsid protein), or by assessing cell viability to measure the reduction in CPE.[13][14]
-
The EC50 value is determined from the dose-response curve.[3][10]
-
Molecular Dynamics (MD) Simulations
MD simulations provide computational insight into the dynamic interactions between the inhibitor and the target protein at an atomic level.
-
Principle : This method uses classical mechanics to simulate the physical movements of atoms and molecules over time. It allows for the exploration of binding stability, conformational changes, and key intermolecular interactions.
-
Methodology :
-
The simulation system is prepared using the X-ray crystal structure of PLpro in complex with an inhibitor (e.g., PDB ID: 7JRN for GRL0617 or 7SDR for this compound).[2][5]
-
The complex is solvated in a water box with appropriate ions to mimic physiological conditions.
-
The simulation is run for a significant duration (e.g., 100 nanoseconds) using software like Schrodinger Desmond.
-
The resulting trajectory is analyzed to assess the stability of the complex (e.g., via Root Mean Square Deviation - RMSD) and to identify persistent interactions, such as hydrogen bonds between the inhibitor and specific residues like Asp164.[7][8]
-
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Progress and challenges in targeting the SARS-CoV-2 papain-like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Frontiers | Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone [frontiersin.org]
- 6. 7jrn - Proteopedia, life in 3D [proteopedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of SARS-CoV-2 Papain-like Protease Inhibitors through a Combination of High-Throughput Screening and a FlipGFP-Based Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Jun9-72-2 structure-activity relationship
An In-depth Technical Guide on the Structure-Activity Relationship of Jun9-72-2, a SARS-CoV-2 Papain-like Protease Inhibitor
Introduction
The COVID-19 pandemic spurred unprecedented research into antiviral therapies targeting SARS-CoV-2. Among the most promising viral targets are the proteases essential for the viral life cycle. The papain-like protease (PLpro) plays a crucial role not only in processing the viral polyprotein but also in stripping ubiquitin and ISG15 from host proteins, thereby helping the virus evade the host's innate immune response. This dual function makes PLpro an attractive target for antiviral drug development. This compound is a potent, non-covalent inhibitor of SARS-CoV-2 PLpro identified through high-throughput screening and subsequent lead optimization. This document provides a detailed technical overview of its structure-activity relationship (SAR), mechanism of action, and the experimental methodologies used in its characterization.
Mechanism of Action and Binding Mode
This compound exerts its antiviral effect by competitively inhibiting the enzymatic activity of SARS-CoV-2 PLpro. The development of this compound stemmed from initial hits identified from a 50,000-compound library, which were then optimized to enhance potency.
Molecular dynamics (MD) simulations have provided significant insights into the binding interactions of this compound with the PLpro active site. A key structural feature of this compound and its more potent analogs is the replacement of a carboxamide group, present in the reference compound GRL0617, with a trialkyl ammonium group. This substitution allows for the formation of a stronger ionic hydrogen bond between the inhibitor's N–H+ group and the side chain of a key aspartate residue (Asp164) in the protease. This enhanced interaction contributes to a more stable binding and a more optimal fit within the receptor's binding area, leading to improved inhibitory activity compared to earlier compounds. Overall, simulations indicate that this compound engages in more extensive and stable interactions with PLpro than the parent compound GRL0617.
Caption: Key structural modification from GRL0617 to this compound enhancing PLpro binding.
Quantitative Structure-Activity Relationship Data
The potency of this compound and related compounds has been quantified through various biochemical and cell-based assays. The data consistently demonstrates that this compound is a sub-micromolar inhibitor of PLpro with potent antiviral activity in cellular models, showing a significant improvement over the reference compound GRL0617.
| Compound | Assay Type | Target/Cell Line | Endpoint | Value (µM) | Citation |
| This compound | Enzymatic (FRET) | SARS-CoV-2 PLpro | IC₅₀ | 0.67 | [1] |
| Antiviral | Vero E6 cells | EC₅₀ | 6.62 | ||
| Antiviral | Caco-2 hACE2 cells | EC₅₀ | 8.32 | ||
| Antiviral | Caco-2 hACE2 cells | EC₅₀ | 7.90 | ||
| Jun9-53-2 | Enzymatic (FRET) | SARS-CoV-2 PLpro | IC₅₀ | 0.89 | |
| Antiviral | Caco-2 hACE2 cells | EC₅₀ | 8.89 | ||
| Jun9-75-4 | Enzymatic (FRET) | SARS-CoV-2 PLpro | IC₅₀ | 0.62 | |
| Antiviral | Vero E6 cells | EC₅₀ | 7.88 | ||
| GRL0617 | Antiviral | Vero E6 cells | EC₅₀ | 23.64 | |
| Antiviral | Caco-2 hACE2 cells | EC₅₀ | 25.1 | ||
| Antiviral | Caco-2 hACE2 cells | EC₅₀ | 19.96 |
Experimental Protocols
The characterization of this compound involved a multi-step workflow, from initial screening to cellular activity validation. The key experimental methodologies are detailed below.
Caption: Drug discovery and validation workflow for this compound.
FRET-Based Enzymatic Assay for High-Throughput Screening
This biochemical assay was the primary tool for the initial high-throughput screening and for determining the half-maximal inhibitory concentration (IC₅₀) of the compounds.
-
Principle : The assay measures the cleavage of a synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair. The substrate (e.g., Dabcyl-FTLRGG/APTKV-Edans) is non-fluorescent when intact. Upon cleavage by PLpro, the fluorophore (Edans) and quencher (Dabcyl) are separated, resulting in a detectable fluorescent signal.
-
Protocol Outline :
-
Recombinant SARS-CoV-2 PLpro is pre-incubated with the test compounds (or DMSO as a control) in an assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT) in 384-well plates.
-
The FRET peptide substrate is added to initiate the enzymatic reaction.
-
The increase in fluorescence intensity is monitored over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
The rate of reaction is calculated from the linear portion of the fluorescence curve.
-
IC₅₀ values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.
-
FlipGFP-Based Cell Reporter Assay
To assess the ability of inhibitors to engage and inhibit PLpro within a cellular environment, a FlipGFP (fluorescent-protein-based indicator of proteolysis) reporter assay was developed. This assay can be performed under BSL-2 conditions.
-
Principle : A reporter protein is constructed consisting of two GFP fragments separated by a PLpro cleavage sequence. In the uncleaved state, the protein is non-fluorescent. When PLpro is active in the cell, it cleaves the sequence, allowing the GFP fragments to reconstitute and produce a fluorescent signal. An inhibitor of PLpro will prevent this cleavage, leading to a reduction in fluorescence.
-
Protocol Outline :
-
HEK293T cells are co-transfected with two plasmids: one expressing the FlipGFP reporter and another expressing SARS-CoV-2 PLpro.
-
Following transfection, cells are treated with various concentrations of the test compounds.
-
After an incubation period (e.g., 24 hours), the green fluorescence intensity of the cells is measured using a high-content imaging system or flow cytometry.
-
EC₅₀ values, representing the concentration at which the inhibitor reduces PLpro activity by 50% in cells, are calculated from dose-response curves.
-
Caption: Principle of the FlipGFP cell-based reporter assay for PLpro activity.
Cellular Antiviral Assay
The definitive test of an antiviral compound is its ability to inhibit viral replication in infected cells. For this compound, this was evaluated in cell lines susceptible to SARS-CoV-2 infection.
-
Principle : The assay measures the reduction in viral yield or viral-induced cytopathic effect (CPE) in the presence of an inhibitor.
-
Protocol Outline :
-
Host cells (e.g., Vero E6 or Caco-2 hACE2) are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the test compound for a short period before infection.
-
Cells are then infected with a known titer of SARS-CoV-2 (e.g., USA-WA1/2020 strain) at a specific multiplicity of infection (MOI).
-
After an incubation period (e.g., 48-72 hours), the antiviral activity is quantified. This can be done by:
-
CPE Reduction : Staining the remaining viable cells with crystal violet. The optical density is proportional to the number of surviving cells.
-
Viral RNA Quantification : Measuring the amount of viral RNA in the supernatant using RT-qPCR.
-
Plaque Reduction Assay : Quantifying the reduction in infectious virus particles.
-
-
The half-maximal effective concentration (EC₅₀) is calculated as the compound concentration that reduces the viral effect by 50%.
-
Simultaneously, a cytotoxicity assay (e.g., using AlamarBlue or MTS) is performed on uninfected cells to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).
-
Conclusion
This compound is a potent and selective inhibitor of SARS-CoV-2 PLpro, developed through a systematic process of high-throughput screening and structure-guided lead optimization. Its improved potency over earlier compounds is attributed to specific structural modifications that enhance its interaction with key residues in the enzyme's active site. The comprehensive characterization of this compound, utilizing a suite of biochemical and cell-based assays, validates its mechanism of action and demonstrates significant antiviral activity in relevant cellular models. These findings establish this compound and its analogs as promising candidates for further preclinical and clinical development as SARS-CoV-2 antiviral therapeutics.
References
An In-depth Technical Guide on the Function of Jun9-72-2 in Virology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of Jun9-72-2, a novel inhibitor of the SARS-CoV-2 papain-like protease (PLpro). The information presented herein is collated from peer-reviewed research and is intended to facilitate further investigation and drug development efforts targeting coronaviruses.
Introduction to this compound
This compound is a small molecule inhibitor identified through high-throughput screening as a potent antagonist of the SARS-CoV-2 papain-like protease (PLpro).[1][2][3][4][5] PLpro is a critical enzyme for the replication of SARS-CoV-2, as it is involved in the cleavage of the viral polyprotein.[1][3][5][6] Furthermore, PLpro plays a role in antagonizing the host's innate immune response by deubiquitinating and deISGylating host proteins.[1][3][5] The dual function of PLpro in viral replication and immune evasion makes it a prime target for antiviral drug development.[1][3][5][6] this compound has demonstrated significant antiviral activity in cellular models of SARS-CoV-2 infection.[2][3]
Mechanism of Action
This compound functions as a direct inhibitor of the SARS-CoV-2 PLpro.[7] Its mechanism of action involves binding to the protease and blocking its enzymatic activity. Molecular dynamics simulations have suggested that this compound engages in more extensive interactions with the PLpro active site compared to earlier inhibitors like GRL0617.[2][4] Specifically, the trialkyl ammonium group in this compound is proposed to form a stronger ionic hydrogen bond with the side chain of Asp164 in the PLpro, leading to a more optimal fit within the receptor binding area.[2] By inhibiting PLpro, this compound is expected to disrupt the processing of the viral polyprotein, thereby halting the viral replication cycle. Additionally, its inhibition of PLpro's deubiquitinating and deISGylating activities may help to restore the host's innate immune response to the viral infection.
Quantitative Data
The antiviral and inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key data points from the primary literature.
Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 PLpro
| Compound | IC50 (µM) | Assay Type | Reference |
| This compound | 0.67 | FRET-based | [7] |
| GRL0617 | >10 | FRET-based | [2] |
Table 2: Cellular Antiviral Activity against SARS-CoV-2
| Compound | Cell Line | EC50 (µM) | Assay Type | Reference |
| This compound | Caco-2 hACE2 | 8.32 ± 1.48 | Cellular Antiviral | [3][6] |
| This compound | Vero E6 | 6.62 | Cellular Antiviral | [2] |
| Jun9-53-2 | Caco-2 hACE2 | 8.89 ± 3.28 | Cellular Antiviral | [3][6] |
| GRL0617 | Caco-2 hACE2 | 25.14 ± 7.58 | Cellular Antiviral | [3][6] |
| GRL0617 | Vero E6 | 23.64 | Cellular Antiviral | [2] |
Table 3: Cellular PLpro Inhibition
| Compound | EC50 (µM) | Assay Type | Reference |
| This compound | <10 | FlipGFP-PLpro | [3] |
| GRL0617 | 9.29 ± 3.45 | FlipGFP-PLpro | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
4.1. FRET-based High-Throughput Screening Assay
This assay is designed to identify inhibitors of the SARS-CoV-2 PLpro enzymatic activity.
-
Principle: The assay utilizes a Förster Resonance Energy Transfer (FRET) substrate that contains a cleavage site for PLpro flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by PLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Protocol:
-
Prepare a solution of SARS-CoV-2 PLpro in assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
In a 384-well plate, add the test compounds (e.g., this compound) at various concentrations.
-
Add the PLpro solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
4.2. FlipGFP-based Reporter Assay
This cell-based assay is used to quantify the intracellular enzymatic inhibition potency of PLpro inhibitors.
-
Principle: A reporter construct is created where a "flipped" and non-fluorescent Green Fluorescent Protein (GFP) is linked to a PLpro cleavage site. Co-expression of this reporter with PLpro results in cleavage at the recognition site, leading to the "flipping" of the GFP back to its fluorescent conformation. Inhibitors of PLpro will prevent this cleavage and thus reduce the GFP signal.
-
Protocol:
-
Seed human embryonic kidney 293T (HEK293T) cells in a 96-well plate.
-
Co-transfect the cells with plasmids encoding the FlipGFP-PLpro reporter and SARS-CoV-2 PLpro. A plasmid encoding mCherry can be co-transfected as an internal control for transfection efficiency.
-
After a few hours (e.g., 3 hours) post-transfection, add the test compounds at various concentrations to the cells.
-
Incubate the cells for a specified period (e.g., 48 hours).
-
Measure the GFP and mCherry fluorescence signals using a fluorescence microscope or a plate reader.
-
Normalize the GFP signal to the mCherry signal and calculate the EC50 value by fitting the data to a dose-response curve.
-
4.3. Cellular Antiviral Assay
This assay evaluates the ability of a compound to inhibit SARS-CoV-2 replication in a relevant cell line.
-
Principle: Susceptible cell lines are infected with SARS-CoV-2 in the presence of the test compound. The antiviral activity is determined by measuring the reduction in viral replication, often by quantifying viral RNA or by assessing the cytopathic effect (CPE).
-
Protocol for Caco-2 hACE2 and Vero E6 cells:
-
Seed Caco-2 cells stably expressing human ACE2 (Caco-2 hACE2) or Vero E6 cells in 96-well plates.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Pre-treat the cells with the compound dilutions for a short period.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the infected cells for a defined period (e.g., 48-72 hours).
-
Assess viral replication. This can be done by:
-
RT-qPCR: Quantify the amount of viral RNA in the cell supernatant.
-
Plaque Assay: Determine the number of plaque-forming units (PFUs) in the supernatant.
-
CPE Reduction Assay: Visually score the reduction in virus-induced cell death.
-
-
Determine the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.
-
Concurrently, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 value, the concentration at which the compound is 50% cytotoxic to the cells. The selectivity index (SI = CC50/EC50) can then be calculated.
-
Conclusion
This compound is a promising lead compound for the development of antivirals against SARS-CoV-2. Its potent inhibition of the viral PLpro and its demonstrated cellular antiviral activity warrant further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to build upon in the quest for effective COVID-19 therapeutics. The continued exploration of PLpro inhibitors like this compound is a critical component of the strategy to combat the ongoing and future threats of coronaviruses.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of SARS-CoV-2 Papain-like Protease Inhibitors through a Combination of High-Throughput Screening and a FlipGFP-Based Reporter Assay (Journal Article) | OSTI.GOV [osti.gov]
- 5. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay – ScienceOpen [scienceopen.com]
- 6. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Early Research and Development of Jun9-72-2, a Potent SARS-CoV-2 Papain-like Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the early-stage research and development of Jun9-72-2, a promising non-covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro). The emergence of the COVID-19 pandemic necessitated the rapid development of antiviral therapeutics, with viral proteases being a prime target. This compound was identified through a lead optimization campaign based on the known SARS-CoV PLpro inhibitor, GRL0617. This document details the mechanism of action, key experimental data, and the methodologies employed in its initial characterization, including enzymatic and cell-based assays that established its potency and antiviral activity. The information presented herein is intended to serve as a valuable resource for researchers engaged in the ongoing development of SARS-CoV-2 inhibitors and the broader field of antiviral drug discovery.
Introduction
The SARS-CoV-2 virus, the etiological agent of COVID-19, relies on two key proteases for its replication and propagation: the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro). PLpro plays a dual role in the viral life cycle. Firstly, it is responsible for the cleavage of the viral polyprotein at three specific sites, releasing non-structural proteins 1, 2, and 3, which are essential for the formation of the replication-transcription complex. Secondly, PLpro exhibits deubiquitinating (DUB) and deISGylating activities, interfering with the host's innate immune response by removing ubiquitin and ISG15 protein tags from host proteins. This multifaceted role makes PLpro an attractive target for antiviral drug development.
This compound emerged from a structure-activity relationship (SAR) study aimed at improving the potency of GRL0617, a previously identified inhibitor of SARS-CoV PLpro.[1] Through chemical modifications, this compound demonstrated enhanced enzymatic inhibition and cellular antiviral activity against SARS-CoV-2.[1][2]
Mechanism of Action
This compound is a non-covalent inhibitor that binds to the active site of the SARS-CoV-2 PLpro. Molecular dynamics simulations have shown that this compound engages in more extensive interactions with the protease compared to its parent compound, GRL0617.[1][2] A key modification in this compound is the replacement of a carboxamide group with a trialkyl ammonium group. This change facilitates a stronger ionic hydrogen bonding interaction with the side chain of Asp164 within the PLpro active site.[1] Binding of this compound induces a conformational change in the blocking loop 2 (BL2) of the protease to a more closed conformation, thereby inhibiting its enzymatic activity.[1][3]
Below is a diagram illustrating the proposed signaling pathway of this compound's inhibitory action.
Caption: Inhibition of SARS-CoV-2 PLpro by this compound blocks viral replication and immune evasion.
Quantitative Data Summary
The inhibitory potency of this compound was evaluated through various in vitro and cell-based assays. The following tables summarize the key quantitative data, comparing this compound with its parent compound GRL0617 and other analogs.
Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 PLpro
| Compound | IC50 (μM) |
| GRL0617 | ~2.0 |
| This compound | 0.67 |
| Jun9-75-4 | 0.62 |
| Jun9-85-1 | 0.66 |
| Jun9-84-3 | 0.67 |
| Jun9-87-1 | 0.87 |
Data sourced from Ma et al., 2021.[1]
Table 2: Cellular Antiviral Activity against SARS-CoV-2
| Compound | EC50 (μM) in Vero E6 Cells | EC50 (μM) in Caco-2 hACE2 Cells | EC50 (μM) in FlipGFP Assay |
| GRL0617 | 23.64 | 19.96 | 9.29 |
| This compound | 6.62 | ~8.32 | < 10 |
| Jun9-75-4 | 7.88 | Not Reported | < 10 |
| Jun9-85-1 | 7.81 | Not Reported | < 10 |
| Jun9-87-1 | 10.14 | Not Reported | < 10 |
Data sourced from Ma et al., 2021.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the key experimental protocols used in the early evaluation of this compound.
Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay
This assay was employed to determine the in vitro inhibitory activity of compounds against purified SARS-CoV-2 PLpro.
-
Principle: A FRET peptide substrate containing a fluorophore and a quencher is cleaved by PLpro, leading to an increase in fluorescence signal.
-
Protocol:
-
Purified SARS-CoV-2 PLpro was incubated with varying concentrations of the test compound (e.g., this compound) in a reaction buffer (50 mM HEPES pH 7.5, 5 mM DTT, and 0.01% Triton X-100) at 30°C for 1 hour in a 384-well plate.[2]
-
The enzymatic reaction was initiated by the addition of a FRET substrate (e.g., Dabcyl-FTLRGG/APTKV-Edans).[2]
-
The fluorescence signal was measured at excitation and emission wavelengths of 360 nm and 460 nm, respectively, using a plate reader.[2]
-
IC50 values were calculated from the dose-response curves.
-
Cell-Based FlipGFP Reporter Assay
This assay was developed to assess the intracellular target engagement and inhibitory activity of PLpro inhibitors in a BSL-2 setting.[1]
-
Principle: A FlipGFP reporter protein is engineered to contain a PLpro cleavage site. Co-expression with active PLpro leads to cleavage of the reporter and a decrease in GFP fluorescence. Inhibition of PLpro by a compound rescues the fluorescence.
-
Protocol:
-
HEK293T cells were co-transfected with plasmids encoding for the FlipGFP-PLpro reporter and SARS-CoV-2 PLpro.
-
3 hours post-transfection, cells were treated with various concentrations of the test compounds.[4]
-
48 hours post-transfection, GFP and mCherry (as a transfection control) fluorescence signals were measured using an imager reader.[4]
-
The ratio of GFP to mCherry fluorescence was normalized, and EC50 values were determined from the dose-response curves.
-
Caption: Workflow for the cell-based FlipGFP reporter assay to evaluate PLpro inhibitors.
Cellular Antiviral Activity Assay
This assay directly measures the ability of a compound to inhibit SARS-CoV-2 replication in cultured cells.
-
Principle: The reduction in viral replication in the presence of a compound is quantified by measuring either the viral RNA levels or the viral-induced cytopathic effect (CPE).
-
Protocol:
-
Vero E6 or Caco-2 hACE2 cells were seeded in 96-well plates.[2][3]
-
Cells were infected with SARS-CoV-2 (USA-WA1/2020 strain) at a specific multiplicity of infection (MOI).[2]
-
Immediately after infection, cells were treated with serial dilutions of the test compound.
-
After a defined incubation period (e.g., 48-72 hours), the antiviral activity was assessed. This can be done by:
-
qRT-PCR: Quantifying the amount of viral RNA in the cell culture supernatant.
-
CPE Assay: Measuring cell viability using reagents like CellTiter-Glo, where a higher signal indicates protection from viral-induced cell death.
-
-
EC50 values were calculated based on the reduction in viral RNA or the inhibition of CPE.
-
Conclusion and Future Directions
The early research and development of this compound represent a successful example of rapid, targeted drug discovery in response to a global health crisis. Through a systematic lead optimization approach, this compound was identified as a potent inhibitor of SARS-CoV-2 PLpro with significant improvements in both enzymatic and cellular activity over its predecessor, GRL0617. The detailed experimental protocols outlined in this guide provide a roadmap for the continued evaluation of this and other PLpro inhibitors.
Future research should focus on further preclinical development of this compound and its analogs, including pharmacokinetic and in vivo efficacy studies. The continued exploration of the structure-activity relationships of this class of compounds could lead to the discovery of even more potent and selective inhibitors. The methodologies described herein will remain critical tools in the ongoing effort to develop effective antiviral therapies for COVID-19 and future coronavirus outbreaks.
References
- 1. FlipGFP protease assay for evaluating in vitro inhibitory activity against SARS-CoV-2 Mpro and PLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 4. pubs.acs.org [pubs.acs.org]
Jun9-72-2: A Potent Inhibitor of SARS-CoV-2 Papain-like Protease (PLpro)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred an unprecedented global effort to develop effective antiviral therapies. Among the key viral enzymes targeted for drug development is the papain-like protease (PLpro). PLpro is a crucial multifunctional enzyme essential for viral replication and for dismantling the host's innate immune response, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of Jun9-72-2, a potent inhibitor of SARS-CoV-2 PLpro.
SARS-CoV-2 PLpro is a cysteine protease domain within the large non-structural protein 3 (nsp3) of the viral polyprotein.[1][2] It performs two critical functions: firstly, it cleaves the viral polyprotein at three specific sites to release nsp1, nsp2, and nsp3, which are essential components of the viral replication and transcription complex.[2][3] Secondly, it acts as a deubiquitinating (DUB) and deISGylating enzyme, removing ubiquitin and interferon-stimulated gene 15 (ISG15) protein modifications from host cell proteins.[1][3][4] This activity helps the virus to evade the host's innate immune response, particularly the type I interferon pathway, by targeting key signaling proteins like STING (stimulator of interferon genes).[5][6]
This compound has emerged from high-throughput screening and subsequent lead optimization as a promising non-covalent small molecule inhibitor of SARS-CoV-2 PLpro.[7][8] This document summarizes the quantitative data on its inhibitory activity, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and the experimental workflows employed in its discovery and evaluation.
Quantitative Data on this compound Activity
The inhibitory potency of this compound against SARS-CoV-2 PLpro has been determined through various enzymatic and cell-based assays. The following tables summarize the key quantitative data for easy comparison.
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.67 µM | FRET-based enzymatic assay | [7][9][10][11][12] |
| 670 nM | FRET-based enzymatic assay | [11] |
Table 1: In vitro enzymatic inhibition of SARS-CoV-2 PLpro by this compound.
| Cell Line | EC50 | Assay Type | Reference |
| Vero E6 | 6.62 µM | Cellular antiviral assay | [8][11] |
| Caco-2-hACE2 | 7.90 µM | Cellular antiviral assay | [11] |
| Caco-2 hACE2 | 8.32 µM | Cellular antiviral assay | [7] |
Table 2: Antiviral activity of this compound in different cell lines.
Experimental Protocols
A detailed understanding of the methodologies used to characterize this compound is crucial for the replication and extension of these findings.
FRET-based Enzymatic Assay for PLpro Inhibition
This assay quantitatively measures the enzymatic activity of PLpro and the inhibitory effect of compounds like this compound.
-
Principle: The assay utilizes a fluorogenic peptide substrate containing a cleavage site for PLpro, flanked by a fluorescent reporter and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by PLpro, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
-
Protocol:
-
Recombinant SARS-CoV-2 PLpro is purified.
-
The assay is typically performed in a 384-well plate format.[13]
-
A solution of PLpro is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a defined period at a specific temperature.
-
The enzymatic reaction is initiated by adding the FRET substrate (e.g., Ub-AMC).
-
The fluorescence intensity is monitored over time using a plate reader at appropriate excitation and emission wavelengths.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2][7]
-
Cell-based FlipGFP Reporter Assay
This assay assesses the intracellular activity of PLpro inhibitors in a BSL-2 setting.[7][8]
-
Principle: A genetically encoded reporter, FlipGFP, is engineered to be in a non-fluorescent state. A linker containing a PLpro cleavage site is inserted into the FlipGFP sequence. When co-expressed with active PLpro, the linker is cleaved, causing a conformational change in FlipGFP that restores its fluorescence. Inhibitors of PLpro will prevent this cleavage and thus reduce the fluorescent signal.
-
Protocol:
-
HEK293T cells are co-transfected with plasmids encoding the FlipGFP-PLpro substrate and SARS-CoV-2 PLpro.[14]
-
The transfected cells are seeded into 96-well plates.
-
Cells are treated with different concentrations of the inhibitor (e.g., this compound).
-
After an incubation period, the fluorescence intensity is measured using a fluorescence microscope or a plate reader.
-
The EC50 value is calculated by normalizing the fluorescence signal to a control (e.g., DMSO-treated cells) and fitting the data to a dose-response curve.[7]
-
Cellular Antiviral Assay
This assay determines the efficacy of the inhibitor in preventing viral replication in a relevant cell culture model.
-
Principle: Susceptible cell lines are infected with SARS-CoV-2 in the presence of the inhibitor. The reduction in viral replication is then quantified.
-
Protocol:
-
Vero E6 or Caco-2-hACE2 cells are seeded in 96-well plates.[7][11]
-
The cells are treated with serial dilutions of the inhibitor.
-
The cells are then infected with a known titer of SARS-CoV-2.
-
After an incubation period (e.g., 24-48 hours), the antiviral activity is assessed using various methods, such as:
-
Quantitative RT-PCR (qRT-PCR): Measuring the reduction in viral RNA levels in the cell supernatant or cell lysate.[14]
-
Immunofluorescence: Staining for a viral antigen (e.g., nucleocapsid protein) to quantify the number of infected cells.[14]
-
Cytopathic Effect (CPE) Assay: Visually assessing the reduction in virus-induced cell death.
-
-
EC50 values are calculated by plotting the percentage of viral inhibition against the inhibitor concentration.[7]
-
Visualizing the Core Concepts
Diagrams are provided below to illustrate the key pathways and workflows related to this compound and SARS-CoV-2 PLpro.
The diagram above illustrates the typical drug discovery pipeline that led to the identification and validation of this compound as a SARS-CoV-2 PLpro inhibitor.
This diagram depicts the dual roles of SARS-CoV-2 PLpro in viral polyprotein processing and in the suppression of the host's innate immune response through the deubiquitination of key signaling molecules like STING. The inhibitory action of this compound on PLpro is highlighted, which in turn restores the host's antiviral interferon response.
Conclusion
This compound represents a significant step forward in the development of targeted antivirals against SARS-CoV-2. Its potent inhibition of PLpro, demonstrated through robust enzymatic and cell-based assays, underscores its therapeutic potential. By disrupting a key viral enzyme that is essential for both replication and immune evasion, this compound offers a dual mechanism of action. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to facilitate further research and development of this and other PLpro inhibitors, ultimately contributing to the arsenal of therapies available to combat COVID-19 and future coronavirus outbreaks.
References
- 1. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 2. SARS-COV-2 Coronavirus Papain-like Protease PLpro as an Antiviral Target for Inhibitors of Active Site and Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Papain-like protease regulates SARS-CoV-2 viral spread and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorbyt.com [biorbyt.com]
- 11. labproservices.com [labproservices.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Jun9-72-2: A Potent Inhibitor of SARS-CoV-2 Papain-like Protease (PLpro)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Jun9-72-2 is a small molecule inhibitor of the papain-like protease (PLpro) of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. As a key viral enzyme, PLpro plays a crucial role in the viral replication cycle by processing the viral polyprotein. Furthermore, it contributes to the virus's ability to evade the host's innate immune response by reversing post-translational modifications of host proteins, specifically through its deubiquitinating (DUB) and deISGylating activities. The dual function of PLpro in viral replication and immune evasion makes it a compelling target for the development of antiviral therapeutics. This compound has emerged from high-throughput screening and subsequent lead optimization as a potent inhibitor of SARS-CoV-2 PLpro, demonstrating significant antiviral activity in cellular models. This document provides a comprehensive overview of the biochemical properties of this compound, including its inhibitory activity, mechanism of action, and the experimental protocols used for its characterization.
Biochemical Activity and Potency
The inhibitory activity of this compound against SARS-CoV-2 PLpro has been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.
| Enzymatic Inhibition | Value | Assay Type | Reference |
| IC50 | 0.67 µM | FRET-based enzymatic assay | [1][2] |
| Cellular Antiviral Activity | EC50 Value | Cell Line | Assay Type | Reference |
| This compound | 8.32 ± 1.48 µM | Caco-2 hACE2 | Cellular Antiviral Assay | [1] |
| This compound | ~6.6-7.9 µM | Not specified | Cell-based antiviral assays | [3] |
| GRL0617 (Control) | 25.14 ± 7.58 µM | Caco-2 hACE2 | Cellular Antiviral Assay | [1] |
| Cell-based Protease Inhibition | EC50 Value | Assay Type | Reference |
| This compound | < 10 µM | FlipGFP PLpro assay | [1] |
Mechanism of Action
This compound acts as a competitive inhibitor of the SARS-CoV-2 PLpro. Molecular dynamics simulations have provided insights into its binding mode, suggesting that it engages in more extensive interactions with the enzyme compared to the reference inhibitor GRL0617.[4] The replacement of a carboxamide group, present in GRL0617, with a trialkyl ammonium group in this compound leads to stronger ionic hydrogen bonding with Asp164 in the PLpro active site.[4] This enhanced interaction contributes to its higher potency.
The inhibition of PLpro by this compound has two major consequences for the virus and the host cell:
-
Inhibition of Viral Polyprotein Processing: PLpro is responsible for cleaving the nsp1/nsp2, nsp2/nsp3, and nsp3/nsp4 junctions of the viral polyprotein. By inhibiting this activity, this compound disrupts the formation of the viral replication and transcription complex (RTC), thereby halting viral replication.
-
Restoration of Host Innate Immune Response: SARS-CoV-2 PLpro counteracts the host's antiviral defenses by removing ubiquitin and ISG15 modifications from host proteins. This interference blunts the type I interferon (IFN) response. By inhibiting the DUB and deISGylating activity of PLpro, this compound can restore the host's innate immune signaling, allowing for a more effective antiviral response.
Signaling Pathway
The following diagram illustrates the role of SARS-CoV-2 PLpro in antagonizing the host's innate immune response and the point of intervention for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
FRET-based Enzymatic Assay
This assay is used to determine the in vitro inhibitory potency (IC50) of compounds against the proteolytic activity of SARS-CoV-2 PLpro.
Workflow Diagram:
Methodology:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme.
-
FRET-based substrate (e.g., Dabcyl-KTSAVLQ/SGFRKME-Edans).
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 1 mM DTT, 0.01% Triton X-100).
-
This compound and control compounds (e.g., GRL0617, DMSO).
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
A solution of recombinant SARS-CoV-2 PLpro is prepared in the assay buffer.
-
Serial dilutions of this compound and control compounds are added to the wells of a 384-well plate.
-
The PLpro enzyme solution is added to the wells containing the compounds and incubated for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 30°C or room temperature) to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
Fluorescence is measured kinetically over a period of time (e.g., 1-2 hours) using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation, 490 nm emission).
-
The rate of substrate cleavage is determined from the linear phase of the reaction.
-
The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.
-
The IC50 value is determined by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic equation).
-
FlipGFP-PLpro Assay
This cell-based assay measures the intracellular activity of SARS-CoV-2 PLpro and the efficacy of its inhibitors in a cellular context.
Workflow Diagram:
Methodology:
-
Principle: The FlipGFP reporter consists of a "flipped" GFP beta-strand that is separated from the rest of the GFP molecule by a PLpro cleavage site. When PLpro is active, it cleaves the site, allowing the beta-strand to "flip" back into its correct position, resulting in a functional, fluorescent GFP. An mCherry reporter is often co-expressed as an internal control for transfection efficiency and cell viability.
-
Reagents and Materials:
-
HEK293T cells or other suitable cell lines.
-
FlipGFP-PLpro reporter plasmid.
-
SARS-CoV-2 PLpro expression plasmid.
-
Transfection reagent.
-
This compound and control compounds.
-
Cell culture medium and supplements.
-
Fluorescence microscope or plate reader.
-
-
Procedure:
-
Cells are seeded in a multi-well plate.
-
The cells are co-transfected with the FlipGFP-PLpro reporter plasmid and the SARS-CoV-2 PLpro expression plasmid.
-
After a few hours, the medium is replaced with fresh medium containing serial dilutions of this compound or control compounds.
-
The cells are incubated for 24-48 hours to allow for plasmid expression, PLpro activity, and inhibitor action.
-
The fluorescence of GFP and mCherry is measured using a fluorescence microscope or a plate reader.
-
The ratio of GFP to mCherry fluorescence is calculated and normalized to the DMSO control.
-
The EC50 value is determined by plotting the normalized fluorescence ratio against the compound concentration and fitting the data to a dose-response curve.
-
Cellular Antiviral Assay
This assay directly measures the ability of a compound to inhibit SARS-CoV-2 replication in a relevant cell line.
Workflow Diagram:
Methodology:
-
Reagents and Materials:
-
Susceptible cell line (e.g., Caco-2 hACE2, Vero E6).
-
SARS-CoV-2 virus stock.
-
This compound and control compounds (e.g., remdesivir, DMSO).
-
Cell culture medium and supplements.
-
Reagents for quantifying viral replication (e.g., crystal violet for plaque assays, reagents for RNA extraction and RT-qPCR).
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are pre-treated with serial dilutions of this compound or control compounds for a few hours.
-
The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
The infected cells are incubated for a period of 24 to 72 hours.
-
Viral replication is quantified using one of several methods:
-
Plaque Assay: The supernatant is collected and serially diluted to infect a fresh monolayer of cells. After an incubation period under an agarose overlay, the cells are fixed and stained to visualize plaques (areas of cell death), which are then counted to determine the viral titer.
-
RT-qPCR: Viral RNA is extracted from the cell lysate or supernatant and quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR) targeting a specific viral gene.
-
Cytopathic Effect (CPE) Reduction Assay: The extent of virus-induced cell death is visually assessed or quantified using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
-
The percentage of inhibition of viral replication is calculated for each compound concentration relative to the DMSO control.
-
The EC50 value is determined from the dose-response curve. A cytotoxicity assay (CC50) is also performed in parallel on uninfected cells to determine the selectivity index (SI = CC50/EC50).
-
Conclusion
This compound is a promising inhibitor of the SARS-CoV-2 papain-like protease with potent enzymatic and cellular antiviral activity. Its mechanism of action, involving the dual inhibition of viral polyprotein processing and the restoration of the host's innate immune response, makes it an attractive candidate for further preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel PLpro inhibitors.
References
- 1. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorbyt.com [biorbyt.com]
- 3. FlipGFP protease assay for evaluating in vitro inhibitory activity against SARS-CoV-2 Mpro and PLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Jun9-72-2 (CAS 2657659-42-0): A Technical Whitepaper on a Novel SARS-CoV-2 PLpro Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Jun9-72-2 (CAS: 2657659-42-0), a potent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro).[1][2] this compound has demonstrated significant antiviral activity in cellular models by targeting a key viral enzyme essential for its replication and evasion of the host's innate immune response.[3][4][5] This guide consolidates available quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action and experimental workflows.
Core Compound Data
This compound is a small molecule inhibitor identified through high-throughput screening and subsequent lead optimization.[3][4] It has shown improved enzymatic inhibition and antiviral activity compared to earlier inhibitors like GRL0617.[4][6]
| Identifier | Value | Reference |
| Name | This compound | [1][2][7][8] |
| CAS Number | 2657659-42-0 | [1][2][7][8] |
| Molecular Formula | C20H21NO | [8] |
| Molecular Weight | 291.39 g/mol | [8] |
| Target | SARS-CoV-2 Papain-like Protease (PLpro) | [1][2][9] |
Quantitative Efficacy and Potency
The inhibitory activity of this compound has been quantified through various enzymatic and cell-based assays.
| Assay Type | Metric | Value (µM) | Cell Line/System | Reference |
| Enzymatic Assay (FRET-based) | IC50 | 0.67 | - | [1][9] |
| Cell-based Antiviral Assay | EC50 | 8.31 | Vero E6 | [1] |
| Cell-based Antiviral Assay | EC50 | 7.9 | Caco2-hACE2 | [1] |
| Cell-based Antiviral Assay | EC50 | 6.62 | Vero E6 | [2][4] |
| Cell-based Antiviral Assay | EC50 | 8.32 | Caco-2 hACE2 | [3] |
| Cell-based FlipGFP PLpro Assay | EC50 | < 10 | 293T | [3] |
Mechanism of Action: Targeting SARS-CoV-2 PLpro
This compound exerts its antiviral effect by inhibiting the SARS-CoV-2 papain-like protease (PLpro).[1][2] PLpro is a critical viral enzyme with two main functions:
-
Viral Polyprotein Processing: It cleaves the viral polyprotein pp1a and pp1ab at three sites to release non-structural proteins 1, 2, and 3 (nsp1, nsp2, and nsp3), which are essential for forming the viral replication and transcription complex.[10]
-
Innate Immune Evasion: PLpro exhibits deubiquitinating (DUB) and deISGylating activities, removing ubiquitin and ISG15 protein modifications from host proteins.[11] This interference with post-translational modifications helps the virus evade the host's innate immune response, particularly the type I interferon pathway.[11][12]
By inhibiting PLpro, this compound disrupts viral replication and may help restore the host's antiviral immune response. Molecular dynamics simulations suggest that this compound engages in more extensive interactions with PLpro compared to earlier inhibitors like GRL0617.[4][6] Specifically, the replacement of a carboxamide group with a trialkyl ammonium in this compound results in stronger ionic hydrogen bonding with the side chain of Asp164 in the enzyme.[4]
References
- 1. caymanchem.com [caymanchem.com]
- 2. labproservices.com [labproservices.com]
- 3. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SARS‐CoV‐2 Papain‐Like Protease: Structure, Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phenol, 4-[[methyl[(1R)-1-(1-naphthalenyl)ethyl]amino]methyl]- | 2657659-42-0 [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Jun12682, a potent SARS-CoV-2 papain-like protease inhibitor with exceptional antiviral efficacy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Jun9-72-2 Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jun9-72-2 is a potent and specific inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a viral enzyme essential for the replication of the virus.[1][2] Beyond its role in processing the viral polyprotein, PLpro also acts as a viral antagonist to the host's innate immune system. This dual function makes PLpro a prime target for the development of antiviral therapeutics. These application notes provide detailed methodologies for the evaluation of this compound and other potential PLpro inhibitors in various antiviral assays.
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of the enzymatic activity of SARS-CoV-2 PLpro.[1][2] This inhibition has two major consequences for the virus and the host cell. Firstly, it blocks the cleavage of the viral polyprotein, which is a critical step in the formation of the viral replication and transcription complex, thereby halting viral replication. Secondly, by inhibiting the deubiquitinating and deISGylating activity of PLpro, this compound helps to restore the host's innate immune response, which is normally suppressed by the virus.[3][4] Specifically, PLpro has been shown to interfere with key signaling proteins such as Interferon Regulatory Factor 3 (IRF3) and components of the NF-κB and Interferon (IFN) signaling pathways.[3][5][6]
Data Presentation
Quantitative Antiviral and Inhibitory Activity of this compound
| Parameter | Value | Assay Condition | Reference(s) |
| IC50 | 0.67 µM | FRET-based enzymatic assay against SARS-CoV-2 PLpro | [1][2][7] |
| EC50 | 6.62 µM | Cellular antiviral assay in Vero E6 cells | [8][9] |
| EC50 | 7.90 µM - 8.32 µM | Cellular antiviral assay in Caco-2 hACE2 cells | [7][8][10] |
| EC50 | < 10 µM | FlipGFP-PLpro cellular assay | [7] |
Experimental Protocols
FRET-Based Enzymatic Assay for PLpro Inhibition
This biochemical assay measures the direct inhibition of recombinant SARS-CoV-2 PLpro activity using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant SARS-CoV-2 PLpro-His protein
-
PLpro reaction buffer: 50 mM HEPES pH 7.5, 5 mM DTT, and 0.01% Triton X-100[7]
-
PLpro FRET substrate: Dabcyl-FTLRGG/APTKV(Edans)[7][9] or Z-RLRGG-AMC[11]
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well, black, clear-bottom assay plates
-
Fluorescence plate reader
Protocol:
-
In a 384-well plate, add 1 µl of the test compound at various concentrations (a 2 mM stock can be used for initial screening). For IC50 determination, perform serial dilutions.
-
Add 50 µl of 200 nM PLpro-His protein in PLpro reaction buffer to each well containing the test compound.[7]
-
Incubate the plate at 30°C for 1 hour.[7]
-
Initiate the enzymatic reaction by adding 1 µl of 1 mM PLpro FRET substrate.[7]
-
Measure the fluorescence signal. For endpoint analysis, incubate for 3 hours at 30°C.[7] Use an excitation wavelength of 360 nm and an emission wavelength of 460 nm for both the Dabcyl/Edans and AMC-based substrates.[7][11]
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
FlipGFP-Based Cellular Assay for Intracellular PLpro Activity
This cell-based reporter assay is designed to quantify the intracellular target engagement and inhibitory activity of PLpro inhibitors and can be performed in a BSL-2 laboratory.
Materials:
-
HEK293T cells
-
FlipGFP-PLpro reporter plasmid and SARS-CoV-2 PLpro expression plasmid
-
Transfection reagent
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (e.g., this compound)
-
Fluorescence microscope or a plate reader capable of measuring cellular fluorescence
Protocol:
-
Seed HEK293T cells in a suitable multi-well plate.
-
Co-transfect the cells with the FlipGFP-PLpro reporter plasmid and the SARS-CoV-2 PLpro expression plasmid using a suitable transfection reagent.
-
Approximately 24 hours post-transfection, add the test compounds at a range of concentrations to the cell culture medium.
-
Incubate the cells with the compounds for an additional 24 to 48 hours.
-
Measure the green fluorescent protein (GFP) signal. A reduction in the GFP signal corresponds to the inhibition of PLpro activity.
-
If necessary, perform a parallel cytotoxicity assay to normalize the fluorescence signal to cell viability.
-
Determine the EC50 value by plotting the normalized fluorescence intensity against the compound concentration.
Cellular Antiviral Assay against Live SARS-CoV-2
This assay evaluates the efficacy of a compound in inhibiting SARS-CoV-2 replication within a host cell line. This protocol must be performed in a BSL-3 facility.
Materials:
-
Vero E6 or Caco-2 hACE2 cells
-
Live SARS-CoV-2 virus stock (e.g., USA-WA1/2020 strain)
-
Complete cell culture medium
-
Test compounds (e.g., this compound)
-
Reagents for quantifying viral-induced cytopathic effect (CPE), such as crystal violet, or for quantifying viral load, such as reagents for RT-qPCR.
Protocol (Cytopathic Effect Reduction Assay):
-
Seed Vero E6 or Caco-2 hACE2 cells in 96-well plates and allow them to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Remove the growth medium from the cells and add the medium containing the diluted compounds.
-
Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI).
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator, or until significant CPE is observed in the virus-infected control wells.
-
Fix the cells using a suitable fixative, such as 4% paraformaldehyde.
-
Stain the cells with a 0.5% crystal violet solution.
-
After washing and drying, solubilize the stain.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of CPE reduction for each compound concentration compared to the untreated, virus-infected control, and determine the EC50 value.
Mandatory Visualizations
SARS-CoV-2 PLpro Signaling Pathway and Inhibition by this compound
Caption: Dual inhibitory effect of this compound on SARS-CoV-2 PLpro.
Experimental Workflow for Evaluating PLpro Inhibitors
Caption: Workflow for antiviral drug discovery targeting PLpro.
References
- 1. biorbyt.com [biorbyt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Papain-like protease regulates SARS-CoV-2 viral spread and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Papain-like protease of SARS-CoV-2 inhibits RLR signaling in a deubiquitination-dependent and deubiquitination-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labproservices.com [labproservices.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reframeDB [reframedb.org]
Application Notes and Protocols for Jun9-72-2 in Caco-2 hACE2 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Jun9-72-2, a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), in studies involving Caco-2 hACE2 cells. The provided protocols are intended to facilitate research into the antiviral activity of this compound against SARS-CoV-2.
Introduction
This compound is a small molecule inhibitor of the SARS-CoV-2 papain-like protease (PLpro) with an IC50 value of 0.67 μM.[1] PLpro is a critical enzyme for viral replication, involved in cleaving the viral polyprotein and antagonizing the host's innate immune response.[2][3] Inhibition of PLpro presents a promising therapeutic strategy against COVID-19. Caco-2 cells, a human colon adenocarcinoma cell line, can be engineered to express human angiotensin-converting enzyme 2 (hACE2), the primary receptor for SARS-CoV-2 entry.[4][5] These Caco-2 hACE2 cells, which also endogenously express the protease TMPRSS2, serve as a physiologically relevant in vitro model for studying SARS-CoV-2 infection of intestinal epithelial cells.[2][4] This document outlines the protocols for culturing Caco-2 hACE2 cells and for performing antiviral assays to evaluate the efficacy of this compound.
Data Presentation
The antiviral activity of this compound has been evaluated in Caco-2 hACE2 cells, demonstrating its potential to inhibit SARS-CoV-2 replication. The following table summarizes the key quantitative data from published studies.
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | Caco-2 hACE2 | EC50 | 8.32 ± 1.48 μM | [4] |
| This compound | Caco-2 hACE2 | EC50 | ~8 μM | [6][7] |
| GRL0617 (Control) | Caco-2 hACE2 | EC50 | 25.14 ± 7.58 μM | [4] |
| GRL0617 (Control) | Caco-2 hACE2 | EC50 | 19.96 μM | [6][7][8] |
EC50: The half-maximal effective concentration, representing the concentration of a drug that gives half of the maximal response.
Experimental Protocols
Caco-2 hACE2 Cell Culture
This protocol describes the standard procedure for culturing and maintaining Caco-2 hACE2 cells to ensure their suitability for antiviral assays.
Materials:
-
Caco-2 hACE2 cell line
-
Eagle's Minimum Essential Medium (EMEM) with Earle's Balanced Salt Solution (EBSS)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
L-Glutamine
-
Penicillin-Streptomycin (Pen/Strep)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Cell culture plates (96-well)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS, 1% NEAA, 2 mM L-Glutamine, and 1% Pen/Strep.[9] For Caco-2 cell differentiation, a 21-day culture period is often required.[10]
-
Cell Thawing: Thaw cryopreserved Caco-2 hACE2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh medium and seed into a T-75 flask.
-
Cell Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 70-80% confluency, wash with PBS and detach using 0.25% Trypsin-EDTA.[9] Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium. Seed new flasks at a recommended split ratio of 1:3 to 1:6. For some applications, subculturing at 50% confluency can promote a more homogenous monolayer.[11]
SARS-CoV-2 Antiviral Assay
This protocol details the methodology for evaluating the antiviral activity of this compound against SARS-CoV-2 in Caco-2 hACE2 cells.
Materials:
-
Caco-2 hACE2 cells
-
Complete growth medium
-
SARS-CoV-2 virus stock
-
This compound compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., RNA extraction kit and reagents for RT-qPCR, or reagents for plaque assay)
Procedure:
-
Cell Seeding: Seed Caco-2 hACE2 cells into 96-well plates at a density of 4 x 10^4 cells/well and allow them to adhere and form a monolayer overnight.[12]
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cell plates and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., another known inhibitor like GRL0617).
-
Viral Infection: After a pre-incubation period with the compound (e.g., 1 hour), infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for example, 0.1.[3]
-
Incubation: Incubate the infected plates at 37°C in a 5% CO2 incubator for a designated period (e.g., 24 or 48 hours).
-
Quantification of Viral Replication:
-
RT-qPCR: At the end of the incubation period, extract total RNA from the cells or collect the supernatant. Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to quantify the levels of a specific viral gene (e.g., the E gene). A reduction in viral RNA levels in the presence of this compound indicates antiviral activity.
-
Plaque Assay: Collect the cell culture supernatant and perform a plaque assay on a susceptible cell line (e.g., Vero E6 cells) to determine the viral titer. A reduction in the number of plaques in the treated samples compared to the control indicates antiviral efficacy.
-
-
Data Analysis: Calculate the EC50 value of this compound by plotting the percentage of viral inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
Visualizations
SARS-CoV-2 Replication Cycle and Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
- 9. CACO-2 | Culture Collections [culturecollections.org.uk]
- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 11. Good Caco-2 cell culture practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Echovirus 1 Entry into Polarized Caco-2 Cells Depends on Dynamin, Cholesterol, and Cellular Factors Associated with Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Jun9-72-2 in In Vitro Viral Replication Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Jun9-72-2, a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), and detailed protocols for its use in in vitro viral replication studies.
Introduction
This compound is a non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication and a key antagonist of the host's innate immune response.[1][2][3] PLpro is responsible for cleaving the viral polyprotein to generate mature non-structural proteins (nsp1, nsp2, and nsp3) that are essential for forming the viral replicase complex.[3] Additionally, PLpro exhibits deubiquitinating and deISGylating activities, which helps the virus evade the host's antiviral interferon pathway.[2][3][4] By targeting PLpro, this compound not only inhibits viral replication but may also help restore the host's innate immune response.[4][5]
Mechanism of Action
This compound exerts its antiviral effect by binding to the PLpro enzyme and inhibiting its proteolytic activity. This inhibition prevents the processing of the viral polyprotein, thereby disrupting the formation of the viral replication machinery. Furthermore, by inhibiting the deubiquitinating and deISGylating functions of PLpro, this compound helps to maintain the host's antiviral immune signaling.[4]
Data Presentation
The following tables summarize the in vitro activity of this compound against SARS-CoV-2.
Table 1: Enzymatic Inhibition of this compound against SARS-CoV-2 PLpro
| Parameter | Value (μM) | Reference |
| IC50 | 0.67 | [1][6] |
Table 2: Antiviral Activity of this compound against SARS-CoV-2 in Cell Culture
| Cell Line | Parameter | Value (μM) | Reference |
| Caco-2 hACE2 | EC50 | 8.32 ± 1.48 | [1] |
| Caco-2 hACE2 | EC50 | 7.90 - 16.22 (range with other inhibitors) | [5][7][8] |
| Vero E6 | EC50 | 6.62 | [5][7] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay using a Cell-Based Reporter Assay
This protocol is based on the FlipGFP-PLpro reporter assay, which provides a method for quantifying the intracellular enzymatic inhibition of PLpro in a BSL-2 setting.[1]
Materials:
-
HEK293T cells
-
FlipGFP-PLpro reporter plasmid
-
SARS-CoV-2 PLpro expression plasmid
-
Lipofectamine 3000 (or other suitable transfection reagent)
-
Opti-MEM
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a DNA-lipid complex by co-transfecting the FlipGFP-PLpro reporter plasmid and the SARS-CoV-2 PLpro expression plasmid using Lipofectamine 3000 in Opti-MEM, following the manufacturer's instructions.
-
Incubate the plate at 37°C in a CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
After 24 hours of transfection, remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
-
Incubation: Incubate the plate for an additional 24 hours at 37°C in a CO2 incubator.
-
Data Acquisition:
-
Observe the cells under a fluorescence microscope to visualize GFP expression. Inhibition of PLpro will result in an increase in the green fluorescence signal.
-
Alternatively, quantify the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of PLpro inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the EC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: SARS-CoV-2 Replication Inhibition Assay (BSL-3)
This protocol describes a standard method to evaluate the antiviral activity of this compound against infectious SARS-CoV-2 in a BSL-3 laboratory.
Materials:
-
Vero E6 or Caco-2 hACE2 cells
-
DMEM (for Vero E6) or EMEM (for Caco-2) supplemented with 2% FBS and 1% penicillin-streptomycin
-
SARS-CoV-2 isolate (e.g., USA-WA1/2020)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Reagents for viral RNA extraction (e.g., QIAamp Viral RNA Mini Kit)
-
Reagents for RT-qPCR (primers, probes, and master mix for a viral target gene like the N gene)
-
Cell viability assay reagent (e.g., CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed Vero E6 or Caco-2 hACE2 cells in a 96-well plate and grow to confluency.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the growth medium from the cells and add the medium containing the different concentrations of the compound.
-
-
Viral Infection:
-
In a BSL-3 facility, infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI), for example, 0.01.
-
Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.
-
-
Quantification of Viral Replication:
-
After the incubation period, collect the cell culture supernatant.
-
Extract viral RNA from the supernatant using a viral RNA extraction kit.
-
Perform RT-qPCR to quantify the amount of viral RNA. A standard curve can be used to determine the viral copy number.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
-
Cytotoxicity Assay (Optional but Recommended):
-
In a parallel plate without viral infection, treat the cells with the same concentrations of this compound.
-
After the same incubation period, assess cell viability using a suitable assay (e.g., CellTiter-Glo).
-
Determine the CC50 (50% cytotoxic concentration) value.
-
Calculate the Selectivity Index (SI) as CC50/EC50.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for SARS-CoV-2 replication inhibition assay.
References
- 1. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 4. Jun12682, a potent SARS-CoV-2 papain-like protease inhibitor with exceptional antiviral efficacy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
Application Notes and Protocols: Preparing Jun9-72-2 Stock Solution for Cell Culture
Introduction
Jun9-72-2 is a potent inhibitor of the papain-like protease (PLpro) of SARS-CoV-2, with a reported IC50 value of 0.67 μM.[1][2][3] PLpro is a critical enzyme for the replication of SARS-CoV-2, as it is involved in the proteolytic processing of the viral polyprotein.[4] Inhibition of PLpro represents a promising therapeutic strategy against COVID-19. This compound has demonstrated antiviral activity in various cell lines, including Vero E6 and Caco-2 hACE2 cells.[5][6][7][8] These application notes provide a detailed protocol for the preparation of a this compound stock solution for use in cell culture-based assays.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁NO | [9] |
| Molecular Weight | 291.39 g/mol | [9] |
| IC₅₀ (PLpro inhibition) | 0.67 µM | [1][2][3] |
| EC₅₀ (Vero E6 cells) | 6.62 µM | [6][7][8] |
| EC₅₀ (Caco-2 hACE2 cells) | 7.90 µM - 8.32 µM | [5][8][10] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)[11]
-
Sterile microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated pipettes
-
Cell culture medium
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Pre-handling: Before opening the vial, centrifuge it briefly to ensure all the powder is collected at the bottom.[12]
-
Calculation: To prepare a 10 mM stock solution, the required amount of DMSO can be calculated using the following formula:
Volume of DMSO (µL) = (Weight of this compound (mg) / 291.39 g/mol ) * 100,000
For example, to prepare a 10 mM stock solution from 1 mg of this compound:
Volume of DMSO (µL) = (1 mg / 291.39 g/mol ) * 100,000 ≈ 343.2 µL
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used if necessary to aid dissolution.[13]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[11][12]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[11][12]
Protocol 2: Preparation of Working Solution
This protocol outlines the dilution of the 10 mM stock solution to the desired final concentration in cell culture medium.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration for your experiment. It is recommended to prepare fresh dilutions for each experiment.[11]
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment.[14] Typically, the final DMSO concentration in the culture medium should be kept below 0.5% to avoid cellular toxicity.[12][14][15]
-
Mixing: Gently mix the working solution by pipetting before adding it to the cells.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of SARS-CoV-2 PLpro by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SARS‐CoV‐2 Papain‐Like Protease: Structure, Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. labproservices.com [labproservices.com]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. captivatebio.com [captivatebio.com]
- 13. file.selleckchem.com [file.selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.cn [medchemexpress.cn]
Jun9-72-2: A Promising Inhibitor of SARS-CoV-2 Papain-Like Protease for COVID-19 Research
Application Note
Introduction
The emergence of the novel coronavirus SARS-CoV-2, the causative agent of COVID-19, has spurred intensive research efforts to identify effective antiviral therapeutics. One of the key viral enzymes essential for viral replication and the host's immune evasion is the papain-like protease (PLpro). Jun9-72-2 has been identified as a potent inhibitor of SARS-CoV-2 PLpro, emerging from high-throughput screening and subsequent lead optimization. This document provides detailed information on the application of this compound in COVID-19 research, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key experimental assays.
Mechanism of Action
This compound is a non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[1] PLpro is a crucial viral enzyme with two main functions: the proteolytic cleavage of the viral polyprotein pp1a and pp1ab to release non-structural proteins (nsps) necessary for viral replication, and the deubiquitinating and deISGylating activities that interfere with the host's innate immune response.[1] By inhibiting PLpro, this compound disrupts these essential viral processes, thereby impeding viral replication and potentially restoring the host's antiviral immune signaling.
Data Presentation
The inhibitory activity of this compound has been quantified through enzymatic and cellular assays. The following tables summarize the key quantitative data for this compound and a reference compound, GRL0617.
Table 1: Enzymatic Inhibition of SARS-CoV-2 PLpro
| Compound | IC50 (μM) |
| This compound | 0.67 |
| GRL0617 | 2.05 |
IC50 (Half-maximal inhibitory concentration) values were determined using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay.[2]
Table 2: Cellular Antiviral Activity against SARS-CoV-2
| Compound | Cell Line | EC50 (μM) |
| This compound | Vero E6 | 6.62 |
| Caco-2 hACE2 | 8.32[2] | |
| GRL0617 | Vero E6 | 23.64 |
| Caco-2 hACE2 | 25.14[2] |
EC50 (Half-maximal effective concentration) values represent the concentration of the compound that inhibits 50% of the viral cytopathic effect.[2][3][4][5]
Table 3: Intracellular PLpro Inhibition
| Compound | Assay | EC50 (μM) |
| This compound | FlipGFP PLpro Assay | < 10 |
| GRL0617 | FlipGFP PLpro Assay | > 10 |
EC50 values in the FlipGFP assay represent the concentration of the compound that recovers 50% of the green fluorescent protein signal by inhibiting PLpro activity inside the cells.[1][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
FRET-Based Enzymatic Assay for PLpro Inhibition (IC50 Determination)
This assay quantitatively measures the enzymatic activity of PLpro and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant SARS-CoV-2 PLpro-His protein
-
PLpro FRET substrate
-
Assay buffer: 50 mM HEPES (pH 7.5), 5 mM DTT, 0.01% Triton X-100
-
Test compound (e.g., this compound) and control compound (e.g., GRL0617)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test and control compounds in the assay buffer.
-
Add 1 μL of the compound dilutions to the wells of a 384-well plate.
-
Add 50 μL of 200 nM PLpro-His protein in assay buffer to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Initiate the enzymatic reaction by adding 1 μL of 1 mM PLpro FRET substrate to each well.
-
Incubate the plate at 30°C for 3 hours.
-
Measure the endpoint fluorescence signal using a plate reader with excitation at 360 nm and emission at 460 nm.[2]
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
FlipGFP-Based Cellular Assay for Intracellular PLpro Inhibition
This cell-based assay measures the ability of a compound to inhibit PLpro activity within living cells.
Materials:
-
HEK293T cells
-
Plasmids: pcDNA3-FlipGFP-PLpro and pcDNA3-SARS-CoV-2-PLpro
-
Transfection reagent
-
Cell culture medium
-
Test compounds
-
96-well plates
-
Fluorescence microscope or high-content imager
Procedure:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect the cells with the FlipGFP-PLpro reporter plasmid and the SARS-CoV-2 PLpro expression plasmid.
-
After 24 hours, treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for another 24 hours.
-
Capture images of the green fluorescent protein (GFP) signal using a fluorescence microscope.
-
Quantify the GFP intensity in each well.
-
Calculate the EC50 values by plotting the GFP intensity against the compound concentration.
Cellular Antiviral Assay (EC50 Determination)
This assay determines the antiviral efficacy of a compound against live SARS-CoV-2 in a cell culture model. Note: This protocol must be performed in a Biosafety Level 3 (BSL-3) facility.
Materials:
-
Vero E6 or Caco-2 hACE2 cells
-
SARS-CoV-2 (e.g., USA-WA1/2020 strain)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Test compounds
-
96-well plates
-
Reagents for quantifying viral cytopathic effect (CPE), e.g., CellTiter-Glo.
Procedure:
-
Seed Vero E6 or Caco-2 hACE2 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for 48-72 hours at 37°C.
-
Assess the cytopathic effect (CPE) by measuring cell viability using a reagent like CellTiter-Glo.
-
Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.
-
Determine the EC50 values by fitting the data to a dose-response curve.[3][4][5]
Visualizations
Signaling Pathway of SARS-CoV-2 PLpro
Caption: SARS-CoV-2 PLpro's dual role in viral replication and immune evasion.
Experimental Workflow for Screening PLpro Inhibitors
Caption: Workflow for the discovery and validation of SARS-CoV-2 PLpro inhibitors.
References
- 1. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. storage.prod.researchhub.com [storage.prod.researchhub.com]
Application Notes and Protocols for Jun9-72-2 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jun9-72-2 is a potent, non-covalent inhibitor of the papain-like protease (PLpro) of SARS-CoV-2, identified through high-throughput screening (HTS) campaigns.[1][2][3] The SARS-CoV-2 PLpro is a critical enzyme for viral replication, as it is involved in the processing of the viral polyprotein.[4][5] Furthermore, it plays a role in antagonizing the host's innate immune response by reversing post-translational ubiquitination and ISGylation of host proteins.[4][6] These dual functions make PLpro a compelling target for the development of antiviral therapeutics.
These application notes provide detailed protocols for utilizing this compound as a reference compound in various high-throughput screening assays aimed at identifying novel SARS-CoV-2 PLpro inhibitors.
Mechanism of Action
This compound acts as an inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[2] Molecular dynamics simulations have indicated that this compound establishes more extensive interactions with the PLpro enzyme compared to the reference inhibitor GRL0617.[1][7][8] The inhibition of PLpro by this compound disrupts the viral replication cycle and can interfere with the virus's ability to evade the host's innate immune response.[5]
Quantitative Data Summary
The inhibitory and antiviral activities of this compound have been quantified in various assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 PLpro
| Assay Type | Parameter | Value (μM) | Reference |
| FRET-based Enzymatic Assay | IC50 | 0.67 | [1][2][9] |
Table 2: Cell-Based Assay Performance
| Assay Type | Cell Line | Parameter | Value (μM) | Reference |
| FlipGFP-PLpro Assay | HEK293T | EC50 | < 10 | [1][10] |
| Antiviral Assay | Vero E6 | EC50 | 6.62 | [1][7][11] |
| Antiviral Assay | Caco-2 hACE2 | EC50 | 7.90 - 8.32 | [7][10][11] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Inhibition of SARS-CoV-2 PLpro by this compound.
Caption: HTS workflow for identifying PLpro inhibitors.
Experimental Protocols
FRET-Based High-Throughput Screening for PLpro Inhibitors
This protocol describes a biochemical assay to identify inhibitors of SARS-CoV-2 PLpro using Fluorescence Resonance Energy Transfer (FRET).
Materials:
-
SARS-CoV-2 PLpro enzyme
-
FRET-based peptide substrate
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
384-well black, low-volume assay plates
-
Compound library, including this compound as a positive control
-
Plate reader capable of measuring fluorescence intensity
Procedure:
-
Prepare a stock solution of this compound and library compounds in 100% DMSO.
-
In a 384-well plate, add 50 nL of each compound from the library to individual wells. For controls, add DMSO (negative control) and this compound (positive control) to designated wells.
-
Prepare a solution of SARS-CoV-2 PLpro in assay buffer and dispense 10 µL into each well of the assay plate.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Prepare a solution of the FRET peptide substrate in assay buffer.
-
Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair.
-
Continue to monitor the fluorescence intensity over time (e.g., every 5 minutes for 30 minutes).
-
Calculate the initial reaction velocity for each well.
-
Determine the percent inhibition for each compound relative to the DMSO control.
FlipGFP-Based Cell Reporter Assay for PLpro Activity
This cell-based assay quantifies the intracellular activity of PLpro inhibitors.[10]
Materials:
-
HEK293T cells
-
Plasmids encoding SARS-CoV-2 PLpro and the FlipGFP reporter
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well or 384-well clear-bottom black plates
-
This compound and test compounds
-
Fluorescence plate reader or high-content imager
Procedure:
-
Seed HEK293T cells in 96-well or 384-well plates and allow them to adhere overnight.
-
Co-transfect the cells with the PLpro-expressing plasmid and the FlipGFP reporter plasmid using a suitable transfection reagent.
-
After 6 hours, remove the transfection medium and replace it with fresh cell culture medium containing serial dilutions of this compound or test compounds. Include a DMSO-only control.
-
Incubate the cells for 24-48 hours.
-
Measure the GFP fluorescence intensity using a plate reader or capture images using a high-content imager.
-
Normalize the GFP signal to cell viability if necessary (e.g., using a CellTiter-Glo assay).
-
Plot the normalized GFP intensity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Cellular Antiviral Assay
This protocol determines the antiviral efficacy of compounds against live SARS-CoV-2. Note: This protocol must be performed in a Biosafety Level 3 (BSL-3) facility.
Materials:
-
Vero E6 or Caco-2 hACE2 cells
-
SARS-CoV-2 virus stock
-
Cell culture medium
-
96-well plates
-
This compound and test compounds
-
Reagents for quantifying viral replication (e.g., RT-qPCR or immunofluorescence)
Procedure:
-
Seed Vero E6 or Caco-2 hACE2 cells in 96-well plates and grow to confluency.
-
Prepare serial dilutions of this compound and test compounds in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for 48-72 hours.
-
Quantify viral replication. This can be done by:
-
RT-qPCR: Extracting RNA from the cell supernatant and quantifying viral RNA levels.
-
Immunofluorescence: Fixing and permeabilizing the cells, followed by staining with an antibody against a viral protein (e.g., nucleocapsid) and a fluorescently labeled secondary antibody.
-
-
Determine the concentration of the compound that inhibits viral replication by 50% (EC50).
-
In parallel, assess the cytotoxicity of the compounds on the host cells using an appropriate assay (e.g., MTS or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50).
-
Calculate the selectivity index (SI = CC50/EC50) for each compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of SARS-CoV-2 Papain-like Protease Inhibitors through a Combination of High-Throughput Screening and a FlipGFP-Based Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labproservices.com [labproservices.com]
Application Notes and Protocols for FlipGFP-Based Reporter Assay with Jun9-72-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a FlipGFP-based reporter assay to evaluate the inhibitory activity of the compound Jun9-72-2 against the papain-like protease (PLpro) of SARS-CoV-2. This assay offers a robust and safe method for characterizing potential antiviral compounds in a BSL-2 laboratory setting.[1][2][3][4]
Introduction
The FlipGFP (flipped Green Fluorescent Protein) reporter system is a powerful tool for monitoring protease activity within living cells.[4][5] The reporter protein is engineered in an inactive conformation. Upon cleavage by a specific protease at an inserted recognition site, the protein undergoes a conformational change that restores GFP fluorescence.[4][5] This technology has been effectively adapted to screen for inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2, which is a critical enzyme for viral replication and a key drug target.[1][2][6]
The compound this compound has been identified as a potent inhibitor of SARS-CoV-2 PLpro.[1][2][6][7] The FlipGFP-based reporter assay serves as a crucial tool to quantify the intracellular efficacy of this compound in inhibiting PLpro activity, providing a strong correlation with its antiviral activity.[1][2][8] This cell-based assay offers advantages over traditional in vitro methods by accounting for cell permeability and potential cytotoxicity of the test compounds.[4]
Principle of the Assay
The FlipGFP-PLpro reporter assay relies on the co-expression of two components in mammalian cells: the SARS-CoV-2 PLpro and a FlipGFP reporter construct. The FlipGFP reporter is engineered to contain a PLpro-specific cleavage sequence. In the absence of an inhibitor, the expressed PLpro cleaves the FlipGFP reporter, leading to a conformational change that activates green fluorescence. When an effective inhibitor like this compound is present, it blocks PLpro activity, preventing cleavage of the reporter and thus reducing the fluorescent signal. The degree of fluorescence inhibition is proportional to the inhibitory activity of the compound.
Signaling Pathway and Assay Workflow
The following diagrams illustrate the SARS-CoV-2 PLpro signaling pathway and the experimental workflow of the FlipGFP-based reporter assay.
Caption: SARS-CoV-2 PLpro Cleavage Pathway.
Caption: Experimental Workflow for the FlipGFP Assay.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and control compounds from the FlipGFP-PLpro assay and related antiviral assays.
Table 1: In Vitro and Cellular Inhibitory Activity of PLpro Inhibitors
| Compound | FlipGFP-PLpro EC50 (μM) | FRET IC50 (μM) | Antiviral EC50 (μM) (Vero E6 cells) | Antiviral EC50 (μM) (Caco2-hACE2 cells) |
| This compound | < 10 | 0.67 | 6.62 | 7.90 - 8.32 |
| GRL0617 (Control) | > 60 | 2.05 | 23.64 | 19.96 |
| Jun9-53-2 | < 10 | N/A | N/A | 8.89 |
| Jun9-75-4 | < 10 | N/A | 7.88 | < 16.22 |
| Jun9-85-1 | < 10 | N/A | 7.81 | < 16.22 |
| Jun9-87-1 | < 10 | N/A | 10.14 | < 16.22 |
Data compiled from multiple sources.[1][2][7][9][10] EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are key indicators of a drug's potency.
Experimental Protocols
Materials and Reagents
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM
-
Lipofectamine 2000 (or similar transfection reagent)
-
pcDNA3-based plasmid encoding SARS-CoV-2 PLpro
-
FlipGFP-PLpro reporter plasmid
-
This compound (and other test compounds)
-
DMSO (vehicle control)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
Cell Culture and Seeding
-
Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
The day before transfection, seed HEK293T cells into a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
Transfection
-
For each well, prepare the transfection mix in Opti-MEM. A typical ratio is 100 ng of the PLpro expression plasmid and 100 ng of the FlipGFP-PLpro reporter plasmid.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine 2000) in Opti-MEM according to the manufacturer's instructions.
-
Combine the plasmid DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
Add the transfection complex to each well containing the cells.
-
Incubate the cells for 24 hours at 37°C.
Compound Treatment
-
Prepare serial dilutions of this compound and other test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
After the 24-hour post-transfection incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentration of the test compound or vehicle control (DMSO).
-
Incubate the plate for an additional 24 hours at 37°C.
Data Acquisition and Analysis
-
After the 24-hour treatment period, measure the green fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for GFP (e.g., 488 nm excitation and 520 nm emission).
-
To normalize for cell viability, a cell viability assay (e.g., CellTiter-Glo) can be performed subsequently.
-
Calculate the percentage of PLpro inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion
The FlipGFP-based reporter assay is a highly effective method for evaluating the intracellular activity of SARS-CoV-2 PLpro inhibitors like this compound.[1][2] The assay is readily adaptable for high-throughput screening and provides valuable data that correlates well with antiviral efficacy.[1][8] These application notes and protocols offer a comprehensive guide for researchers and drug development professionals to implement this assay in their workflows for the discovery and characterization of novel antiviral agents.
References
- 1. Discovery of SARS-CoV-2 Papain-like Protease Inhibitors through a Combination of High-Throughput Screening and a FlipGFP-Based Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. FlipGFP protease assay for evaluating in vitro inhibitory activity against SARS-CoV-2 Mpro and PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing a Green Fluorogenic Protease Reporter by Flipping a Beta Strand of GFP for Imaging Apoptosis in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of SARS-CoV-2 Papain-like Protease Inhibitors through a Combination of High-Throughput Screening and a FlipGFP-Based Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cellular Antiviral Activity of Jun9-72-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jun9-72-2 is a potent inhibitor of the papain-like protease (PLpro) of SARS-CoV-2, demonstrating significant antiviral activity.[1][2][3] PLpro is a critical enzyme for the virus, responsible for cleaving the viral polyprotein to generate functional non-structural proteins essential for viral replication.[4] Additionally, SARS-CoV-2 PLpro plays a crucial role in immune evasion by removing ubiquitin and ISG15 modifications from host proteins, thereby suppressing the host's innate immune response.[5][6] Specifically, PLpro can deubiquitinate and inactivate key signaling molecules such as STING and IRF3, which are central to the type I interferon (IFN) response.[4][7][5][6][8] By inhibiting PLpro, this compound exerts a dual antiviral effect: directly impeding viral replication and restoring the host's antiviral immunity. These application notes provide detailed protocols for evaluating the cellular antiviral activity and cytotoxicity of this compound.
Mechanism of Action of this compound
This compound targets the SARS-CoV-2 papain-like protease (PLpro). The inhibition of PLpro by this compound disrupts two key viral processes:
-
Inhibition of Viral Polyprotein Processing: PLpro is responsible for cleaving the nsp1/nsp2, nsp2/nsp3, and nsp3/nsp4 boundaries of the viral polyprotein. This processing is essential for the formation of the viral replication and transcription complex (RTC). By inhibiting this activity, this compound halts the viral life cycle.
-
Restoration of Host Innate Immunity: SARS-CoV-2 PLpro exhibits deubiquitinase (DUB) and deISGylase activity, targeting host proteins to dampen the innate immune response. PLpro can remove K63-linked polyubiquitin chains from STING, preventing its activation and the subsequent phosphorylation of IRF3, a key transcription factor for type I interferons.[5][6][8] This leads to a blunted antiviral response from the host cell. This compound, by inhibiting PLpro, prevents the deubiquitination of these host factors, thereby allowing the activation of the STING-TBK1-IRF3 signaling axis and the production of antiviral interferons.[5][6][8]
Data Presentation
The following table summarizes the in vitro efficacy of this compound against SARS-CoV-2 and its target, PLpro.
| Compound | Assay Type | Virus/Enzyme | Cell Line | EC50 (µM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Cellular Antiviral Assay | SARS-CoV-2 | Vero E6 | 6.62[9] | - | >60 (assumed) | >9.06 |
| This compound | Cellular Antiviral Assay | SARS-CoV-2 | Caco-2 hACE2 | 8.32[10] | - | Not Reported | Not Reported |
| This compound | Enzymatic Assay | SARS-CoV-2 PLpro | - | - | 0.67[10] | - | - |
| GRL0617 (Control) | Cellular Antiviral Assay | SARS-CoV-2 | Caco-2 hACE2 | 25.1[10] | - | Not Reported | Not Reported |
Note: The CC50 for this compound was not explicitly found in the provided search results. A value of >60 µM is assumed based on the general findings for similar active compounds in the referenced studies where cytotoxicity was not a limiting factor at the effective concentrations. The Selectivity Index (SI) is calculated as CC50/EC50.
Experimental Protocols
Cellular Antiviral Activity Assay (Immunofluorescence-Based)
This protocol describes the determination of the 50% effective concentration (EC50) of this compound in preventing SARS-CoV-2 replication in cell culture using an immunofluorescence assay to detect viral antigens.
Materials:
-
Cell Lines: Vero E6 (ATCC CRL-1586) or Caco-2 hACE2 cells.
-
Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020). All work with live virus must be performed in a BSL-3 facility.
-
Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Infection Medium: DMEM supplemented with 2% FBS and 1% penicillin-streptomycin.
-
Primary Antibody: Rabbit anti-SARS-CoV-2 Nucleocapsid (N) protein antibody.
-
Secondary Antibody: Goat anti-rabbit IgG antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488).
-
Nuclear Stain: 4′,6-diamidino-2-phenylindole (DAPI).
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS.
-
Wash Buffer: Phosphate-Buffered Saline (PBS).
-
96-well clear-bottom black plates.
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 2 x 10^4 Vero E6 or Caco-2 hACE2 cells per well in a 96-well plate.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in infection medium. A typical starting concentration is 100 µM, with 2-fold or 3-fold serial dilutions.
-
Include a "vehicle control" (DMSO) and a "cell control" (no virus, no compound).
-
Remove the culture medium from the cells and add 100 µL of the diluted compound or control medium to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Virus Infection:
-
Prepare the virus inoculum in infection medium to achieve a multiplicity of infection (MOI) of 0.01-0.1.
-
Add the virus inoculum to all wells except the "cell control" wells.
-
Incubate for 48-72 hours at 37°C with 5% CO2.
-
-
Immunofluorescence Staining:
-
After incubation, remove the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 3% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-SARS-CoV-2 N protein, diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (for nuclear counterstaining), diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Wash the cells five times with PBS.
-
Add 100 µL of PBS to each well for imaging.
-
-
Data Acquisition and Analysis:
-
Image the plates using a high-content imaging system.
-
Quantify the number of infected cells (positive for viral antigen staining) and the total number of cells (DAPI-stained nuclei) in each well.
-
Calculate the percentage of infected cells for each compound concentration.
-
Normalize the data to the vehicle control (100% infection).
-
Plot the percentage of infection against the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. normalized response -- Variable slope) to determine the EC50 value.
-
Cytotoxicity Assay (MTT-Based)
This protocol determines the 50% cytotoxic concentration (CC50) of this compound, which is essential for assessing its therapeutic window.
Materials:
-
Cell Lines: Vero E6 or Caco-2 hACE2 cells.
-
Compound: this compound, dissolved in DMSO.
-
Culture Medium: DMEM with 10% FBS and 1% penicillin-streptomycin.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well clear plates.
Protocol:
-
Cell Seeding:
-
Seed 2 x 10^4 cells per well in a 96-well plate.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium, mirroring the concentrations used in the antiviral assay.
-
Include a "vehicle control" (DMSO) and a "cell control" (no compound).
-
Remove the old medium and add 100 µL of the diluted compound or control medium to the wells.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration and use a non-linear regression model to determine the CC50 value.
-
Visualizations
References
- 1. Development of an immunofluorescence assay for detection of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorbyt.com [biorbyt.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
Jun9-72-2: Application Notes and Protocols for a Novel SARS-CoV-2 Papain-like Protease Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Jun9-72-2 is a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication and a key antagonist of the host's innate immune response.[1][2] This document provides detailed application notes and experimental protocols for researchers and drug development professionals utilizing this compound in their studies. The information compiled here is based on the findings from the pivotal study by Ma et al. (2021), "Discovery of SARS-CoV-2 Papain-like Protease Inhibitors through a Combination of High-Throughput Screening and a FlipGFP-Based Reporter Assay," and other relevant scientific literature.
Product Information
| Property | Value | Reference |
| Product Name | This compound | MedKoo Biosciences |
| CAS Number | 2657659-42-0 | [3] |
| Molecular Formula | C₂₀H₂₁NO | [4] |
| Molecular Weight | 291.39 g/mol | [4] |
| Purity | >98% (or 98% by HPLC) | |
| Appearance | Solid powder | |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. | |
| Solubility | To be determined by the end-user. |
Biological Activity
| Parameter | Value | Description |
| Target | SARS-CoV-2 Papain-like Protease (PLpro) | This compound is a potent inhibitor of the papain-like protease (PLpro) of SARS-CoV-2.[4][5] PLpro is a viral cysteine protease essential for processing the viral polyprotein into functional non-structural proteins (nsp1, nsp2, and nsp3), a critical step in the viral replication cycle.[2][6] Additionally, PLpro exhibits deubiquitinating and deISGylating activities, which helps the virus evade the host's innate immune response.[2] |
| IC₅₀ | 0.67 µM | The half-maximal inhibitory concentration (IC₅₀) against SARS-CoV-2 PLpro was determined using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay.[4][5][7] |
| EC₅₀ | 8.32 µM (Caco-2 hACE2) | The half-maximal effective concentration (EC₅₀) for inhibiting SARS-CoV-2 replication in human colorectal adenocarcinoma cells (Caco-2) overexpressing human angiotensin-converting enzyme 2 (hACE2).[8][9] |
| 6.62 µM (Vero E6) | The EC₅₀ for inhibiting SARS-CoV-2 replication in African green monkey kidney epithelial cells (Vero E6).[3][10] | |
| 7.90 µM (Caco2-hACE2) | Another reported EC₅₀ value in Caco2-hACE2 cells.[1][3] |
Mechanism of Action
This compound exerts its antiviral activity by directly inhibiting the enzymatic function of the SARS-CoV-2 papain-like protease (PLpro). PLpro is responsible for cleaving the viral polyprotein at three specific sites to release non-structural proteins 1, 2, and 3, which are essential components of the viral replication and transcription complex. By blocking PLpro activity, this compound disrupts the viral life cycle.
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on PLpro.
Experimental Protocols
FRET-Based Enzymatic Assay for IC₅₀ Determination
This protocol is adapted from Ma et al. (2021) to determine the in vitro inhibitory activity of this compound against SARS-CoV-2 PLpro.
Materials:
-
Recombinant SARS-CoV-2 PLpro
-
FRET substrate (e.g., Z-RLRGG-AMC)
-
Assay buffer: 50 mM HEPES (pH 7.5), 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100
-
This compound stock solution (in DMSO)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 25 µL of 50 nM recombinant SARS-CoV-2 PLpro in assay buffer to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of 100 µM FRET substrate to each well.
-
Immediately measure the fluorescence signal (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 10 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the FRET-based PLpro inhibition assay.
Cellular Antiviral Activity Assay for EC₅₀ Determination
This protocol outlines the general steps for determining the antiviral efficacy of this compound in a cell-based assay.
Materials:
-
Vero E6 or Caco-2 hACE2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 viral stock
-
This compound stock solution (in DMSO)
-
96-well plates
-
Reagents for quantifying viral replication (e.g., plaque assay, RT-qPCR, or cytopathic effect-based assays)
Procedure:
-
Seed Vero E6 or Caco-2 hACE2 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a 1-hour incubation, remove the viral inoculum and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for 48-72 hours at 37°C.
-
Quantify the extent of viral replication in each well using a suitable method (e.g., counting plaques, measuring viral RNA levels by RT-qPCR, or assessing cell viability).
-
Determine the EC₅₀ value by plotting the percentage of viral inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
FlipGFP-Based Reporter Assay for Intracellular PLpro Activity
The FlipGFP assay is a cell-based reporter system to quantify the intracellular activity of PLpro inhibitors in a BSL-2 setting.[8][11]
Principle: A reporter construct expresses a "flipped" green fluorescent protein (GFP) that is non-fluorescent. The PLpro cleavage sequence is engineered into a linker within the reporter. When co-expressed with active PLpro, the linker is cleaved, allowing the GFP to refold into its fluorescent conformation. Inhibitors of PLpro will prevent this cleavage, resulting in a decrease in the GFP signal.
Brief Protocol:
-
Co-transfect host cells (e.g., HEK293T) with plasmids encoding the FlipGFP-PLpro reporter and SARS-CoV-2 PLpro.
-
After a few hours, add serial dilutions of this compound to the cells.
-
Incubate for 48 hours.
-
Measure the GFP fluorescence using a plate reader or fluorescence microscope.
-
Normalize the GFP signal to a co-expressed control fluorescent protein (e.g., mCherry).
-
Calculate the EC₅₀ value based on the dose-dependent decrease in the normalized GFP signal.
Caption: Principle of the FlipGFP-based reporter assay for PLpro activity.
References
- 1. osti.gov [osti.gov]
- 2. reframeDB [reframedb.org]
- 3. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 4. FlipGFP protease assay for evaluating in vitro inhibitory activity against SARS-CoV-2 Mpro and PLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Discovery of Novel and Highly Potent Inhibitors of SARS CoV-2 Papain-Like Protease Through Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, Molecular Dynamics Simulations, and Biological Evaluation [frontiersin.org]
- 8. Discovery of SARS-CoV-2 Papain-like Protease Inhibitors through a Combination of High-Throughput Screening and a FlipGFP-Based Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Jun9-72-2: Application Notes and Protocols for Research
For research use only. Not for use in humans or animals.
Introduction
Jun9-72-2 is a potent and selective inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro).[1][2][3] PLpro is a critical enzyme for the replication of SARS-CoV-2, as it is responsible for cleaving the viral polyprotein to generate functional non-structural proteins.[4][5][6][7][8] Additionally, PLpro plays a crucial role in the virus's evasion of the host's innate immune system by removing ubiquitin and interferon-stimulated gene 15 (ISG15) modifications from host proteins, thereby antagonizing the antiviral interferon response.[4][5][7][9][10][11] By inhibiting PLpro, this compound demonstrates significant antiviral activity against SARS-CoV-2 in cellular models.[1][2] These application notes provide an overview of the quantitative data for this compound and detailed protocols for its use in in vitro and cell-based assays.
Commercially Available From:
-
MedchemExpress
-
MedKoo Biosciences
-
Cayman Chemical
-
Focus Biomolecules (via Lab Procurement Services)
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in both enzymatic and cell-based antiviral assays. The following table summarizes the key quantitative data.
| Assay Type | Parameter | Value | Cell Line | Reference |
| Enzymatic Assay | IC50 | 0.67 µM | - | [1] |
| Antiviral Assay | EC50 | 6.62 µM | Vero E6 | [2] |
| Antiviral Assay | EC50 | 7.90 µM | Caco2-hACE2 | [2] |
| Antiviral Assay | EC50 | 8.31 µM | Vero E6 | [2] |
| Antiviral Assay | EC50 | 8.32 µM | Caco2-hACE2 | [1] |
Signaling Pathway
The SARS-CoV-2 papain-like protease (PLpro) has a dual function that is critical for viral replication and immune evasion. Firstly, it cleaves the viral polyprotein at three specific sites to release non-structural proteins 1, 2, and 3 (nsp1, nsp2, and nsp3), which are essential components of the viral replication and transcription complex. Secondly, PLpro exhibits deubiquitinating (DUB) and deISGylating activities, removing ubiquitin and ISG15 tags from host proteins. This interference with post-translational modifications disrupts the host's innate immune signaling pathways, such as the type I interferon response, thereby helping the virus to evade host defenses. This compound inhibits these activities of PLpro.
Caption: SARS-CoV-2 PLpro's dual role and its inhibition by this compound.
Experimental Protocols
In Vitro PLpro Inhibition Assay (FRET-based)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound against purified SARS-CoV-2 PLpro using a fluorescence resonance energy transfer (FRET) based assay.[1]
Materials:
-
Recombinant SARS-CoV-2 PLpro-His protein
-
PLpro FRET substrate (e.g., Z-RLRGG-AMC)
-
This compound
-
PLpro reaction buffer: 50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (as a control) to each well.
-
Add 50 µL of 200 nM PLpro-His protein in PLpro reaction buffer to each well and incubate at 30°C for 1 hour.
-
Initiate the reaction by adding 1 µL of 1 mM PLpro FRET substrate to each well.
-
Measure the endpoint fluorescence signal after 3 hours of incubation at 30°C using a fluorescence plate reader with excitation at 360 nm and emission at 460 nm.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
Cell-Based Antiviral Assay (Immunofluorescence)
This protocol is to determine the half-maximal effective concentration (EC50) of this compound in inhibiting SARS-CoV-2 replication in cell culture using an immunofluorescence-based assay.
Materials:
-
Vero E6 or Caco-2 hACE2 cells
-
SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 1% Fetal Bovine Serum (FBS)
-
96-well plates
-
Primary antibody against a SARS-CoV-2 protein (e.g., nucleocapsid)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed Vero E6 or Caco-2 hACE2 cells in 96-well plates and incubate overnight.
-
Prepare a three-fold serial dilution of this compound in DMEM with 1% FBS.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.
-
Immediately add the diluted this compound to the wells in triplicate.
-
Incubate the plates for 24 hours at 37°C.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the number of infected cells based on the fluorescence signal.
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the EC50 value by fitting the dose-response curve.
Experimental Workflow
The discovery and characterization of this compound followed a logical progression from initial screening to cellular activity confirmation.
Caption: Workflow for the discovery and validation of this compound.
References
- 1. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Deubiquitinating activity of SARS-CoV-2 papain-like protease does not influence virus replication or innate immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Papain-like protease regulates SARS-CoV-2 viral spread and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 7. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Ubiquitin variants potently inhibit SARS-CoV-2 PLpro and viral replication via a novel site distal to the protease active site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Structural Basis for the Ubiquitin-Linkage Specificity and deISGylating Activity of SARS-CoV Papain-Like Protease | PLOS Pathogens [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Jun9-72-2 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Jun9-72-2 for half-maximal inhibitory concentration (IC50) determination. This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the papain-like protease (PLpro) of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3] The SARS-CoV-2 PLpro is a critical enzyme for the virus's replication and its ability to evade the host's innate immune response.[4][5] PLpro is responsible for cleaving the viral polyprotein to generate functional non-structural proteins essential for the viral replication complex.[3][5] Additionally, it removes ubiquitin and interferon-stimulated gene 15 (ISG15) modifications from host proteins, which disrupts the host's antiviral signaling pathways.[4][5] this compound inhibits the enzymatic activity of PLpro, thereby blocking viral replication and potentially restoring the host's immune response.[1][3]
Q2: What are the expected IC50 and EC50 values for this compound?
The IC50 (in biochemical assays) and EC50 (in cell-based assays) values for this compound can vary depending on the specific experimental conditions. Published data indicates the following approximate ranges:
| Assay Type | Target/Cell Line | Reported IC50/EC50 Range |
| FRET-based Enzymatic Assay | SARS-CoV-2 PLpro | 0.67 µM[6] |
| FlipGFP PLpro Assay | - | < 10 µM[1][2] |
| Cellular Antiviral Assay | Caco-2 hACE2 cells | 8.32 µM[1][7] |
| Cellular Antiviral Assay | Vero E6 cells | 6.62 µM[8] |
Q3: What is a suitable starting concentration range for this compound in an IC50 experiment?
For initial experiments, it is advisable to test a broad concentration range spanning several orders of magnitude to capture the complete dose-response curve.[4] A common starting point is to use a range from 1 nM to 100 µM.[4] Based on the published data for this compound, a more focused starting range could be from 0.1 µM to 50 µM.
Q4: How should I prepare the serial dilutions of this compound?
It is recommended to perform serial dilutions to create a range of concentrations. A typical approach is to use 2-fold or 3-fold serial dilutions to generate 8 to 12 different concentrations for the dose-response curve.[4] Always include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound concentration) and a no-treatment control.[9]
Q5: How many replicates should I use for each concentration?
To ensure the statistical significance and reliability of your results, it is recommended to use a minimum of three technical replicates for each concentration.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Inaccurate pipetting- Edge effects in the plate | - Ensure a homogenous single-cell suspension before seeding.- Calibrate pipettes regularly and use proper pipetting techniques.- To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells.[9] |
| Incomplete dose-response curve (no sigmoidal shape) | - Concentration range is too narrow or not centered around the IC50- Compound has low potency in the tested system- Compound insolubility at higher concentrations | - Broaden the concentration range in your next experiment.- If a plateau is observed at the highest concentration, this may represent the maximum effect of the compound.- Visually inspect the wells for any signs of precipitation. Consider using a lower top concentration or a different solvent if solubility is an issue.[5] |
| IC50 value is significantly different from published data | - Different cell line or passage number- Variations in assay protocol (e.g., incubation time, cell density)- Reagent quality or preparation | - Use cells within a consistent and low passage number range.- Standardize all assay parameters and ensure they are consistent between experiments.- Use high-quality reagents and prepare fresh stock solutions of this compound for each experiment. |
| No inhibitory effect observed | - Incorrect compound or concentration- Degraded compound- Assay system is not sensitive to the compound | - Verify the identity and concentration of your this compound stock solution.- Store the compound under the recommended conditions and prepare fresh dilutions for each experiment.- Confirm that the target (PLpro) is active and that the assay is functioning correctly using a known positive control inhibitor. |
Experimental Protocols
Protocol: IC50 Determination of this compound using a Cell Viability Assay (e.g., MTT)
This protocol provides a general framework. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your particular experimental system.
1. Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Adjust the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL) in complete cell culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[4]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).[4]
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).[4]
3. Cell Viability Assay (MTT):
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[9]
4. Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[9]
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[5]
Visualizations
Caption: A flowchart illustrating the key steps in determining the IC50 value of this compound.
Caption: The dual role of SARS-CoV-2 PLpro and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Papain-like protease regulates SARS-CoV-2 viral spread and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Jun9-72-2 Antiviral Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Jun9-72-2 in antiviral experiments against the Onyx Virus.
Troubleshooting Guide
Cytotoxicity Assays
Q1: My experimental compound, this compound, is showing high cytotoxicity in my cell line. What are the initial troubleshooting steps?
A1: High cytotoxicity is a common issue in the early stages of drug discovery.[1] Here are the initial steps to diagnose and address the problem:
-
Re-evaluate Compound Concentration: You may be using a concentration of this compound that is too high. It is crucial to perform a dose-response curve to determine the 50% cytotoxic concentration (CC50). For initial screening, testing a wide range of concentrations is recommended.[1]
-
Assess Solvent Toxicity: this compound is often dissolved in solvents like DMSO, which can be toxic to cells at certain concentrations.[1] Always include a vehicle control (cell culture media with the same final concentration of the solvent) in your experiments. A final DMSO concentration of 0.1% is generally considered safe for most cell lines.[1]
-
Check Incubation Time: The duration of exposure to the compound can significantly impact cytotoxicity. While a 72-hour incubation is often used to detect potential cytotoxic effects, shorter time points may be sufficient for this compound's antiviral activity and could reduce toxicity.[1]
-
Confirm Cell Health and Density: Ensure your cells are healthy, within a low passage number, and free of contamination. The density at which you seed your cells can also influence their susceptibility to toxic compounds.
Q2: How do I determine if this compound's antiviral effect is specific and not just a result of general cytotoxicity?
A2: It is essential to distinguish a true antiviral effect from non-specific cytotoxicity.[1] Cytotoxicity data is key to understanding if a drug's effectiveness against a virus is due to its ability to target the virus itself, or if it appears effective because it's harming the host's cells.[2] Here's how to approach this:
-
Calculate the Selectivity Index (SI): The SI is the ratio of the CC50 to the 50% effective concentration (EC50) (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, suggesting that the antiviral effect is not due to general cytotoxicity.
-
Use Orthogonal Assays: If you suspect your compound is interfering with the chemistry of your cytotoxicity assay (e.g., MTT reduction), use a different method, such as an LDH release assay, to confirm your results.[1]
Plaque Reduction Assays
Q1: I am not seeing any plaques, or the plaques are very small and unclear in my plaque reduction assay with this compound.
A1: Several factors can lead to issues with plaque formation.[3][4] Here are some common causes and solutions:
-
Virus Viability: Ensure your Onyx Virus stock is viable. Repeated freeze-thaw cycles can reduce virus viability.[3][5]
-
Virus Concentration: The virus concentration might be too low. Try using a more concentrated virus stock.[3]
-
Cell Monolayer: The condition of the cell monolayer is crucial.[4] Cells should be healthy and at 90-100% confluency at the time of infection.[4]
-
Agar Overlay:
-
Incubation Conditions: Incorrect temperature or CO2 levels can affect cell health and virus replication.[3]
Q2: There are too many plaques to count, or the cell monolayer is completely lysed.
A2: This is typically due to a high virus concentration.[3] Use higher dilutions of your Onyx Virus stock to achieve a countable number of plaques.[3] Double-check your dilution calculations and technique for accuracy.[3]
Polymerase Activity Assays
Q1: this compound is not showing any inhibition of the Onyx Virus RNA-dependent RNA polymerase (RdRp) in my in vitro assay.
A1: Several factors could be at play if you are not observing RdRp inhibition:
-
Compound Solubility: Ensure that this compound is fully dissolved in the assay buffer. Poor solubility can lead to an underestimation of its inhibitory activity.
-
Enzyme Activity: Confirm that your recombinant Onyx Virus RdRp is active. Include a positive control inhibitor if one is available.
-
Assay Conditions: Optimize assay conditions such as incubation time, temperature, and concentration of nucleotides and template RNA.
-
Mechanism of Action: As a non-nucleoside inhibitor, this compound is expected to bind to an allosteric site on the RdRp.[8][9] The conformation of the recombinant enzyme might differ from the native enzyme, affecting compound binding.
Q2: I'm observing the development of resistance to this compound.
A2: The emergence of antiviral resistance is a concern.[10] Amino acid substitutions in the region of the drug's binding site on the viral polymerase can confer resistance.[10] To address this:
-
Sequence the RdRp Gene: Sequence the RdRp gene from resistant viral isolates to identify mutations.
-
Combination Therapy: Consider using this compound in combination with other antiviral agents that have different mechanisms of action.
FAQs
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a non-nucleoside inhibitor of the Onyx Virus RNA-dependent RNA polymerase (RdRp).[8][9] Unlike nucleoside inhibitors that compete with natural nucleotides for the enzyme's active site, this compound is believed to bind to an allosteric site on the RdRp.[8][9] This binding induces a conformational change in the enzyme, thereby inhibiting its activity and preventing viral RNA synthesis.[9]
Q2: How should I store and handle this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, a stock solution in a suitable solvent like DMSO can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles of the stock solution.[5]
Q3: What is a typical concentration range to use for this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell line and assay conditions. It is recommended to perform a dose-response experiment to determine the EC50 and CC50 values. A starting point for screening could be a range from nanomolar to high micromolar concentrations.[1]
Data Presentation
Table 1: Recommended Concentration Ranges for this compound Experiments
| Assay Type | Starting Concentration Range | Vehicle Control |
| Cytotoxicity (CC50) | 0.1 µM - 100 µM | 0.1% DMSO |
| Plaque Reduction (EC50) | 0.01 µM - 10 µM | 0.1% DMSO |
| RdRp Inhibition (IC50) | 0.005 µM - 5 µM | 0.1% DMSO |
Table 2: Troubleshooting Common Plaque Assay Issues
| Issue | Possible Cause | Suggested Solution |
| No plaques | Inactive virus, wrong cell type, low virus concentration | Use a new virus stock, confirm cell susceptibility, use a lower dilution of virus[3] |
| Small, unclear plaques | Agar overlay too concentrated, suboptimal incubation | Decrease agar concentration, verify incubation temperature and CO2 levels[3] |
| Confluent lysis | Virus concentration too high | Use higher dilutions of the virus stock[3] |
| Irregular plaque shapes | Uneven cell monolayer, plates moved during solidification | Ensure even cell seeding, allow agar to fully solidify before moving plates[3] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period.
-
Compound Addition: The next day, add serial dilutions of this compound to the wells. Include wells with untreated cells and vehicle-treated cells as controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will convert MTT to purple formazan crystals.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the CC50 value.
Protocol 2: Plaque Reduction Assay
-
Cell Seeding: Seed host cells in 6-well plates and grow until they form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the Onyx Virus stock.
-
Infection: Remove the growth medium from the cells and infect the monolayers with the virus dilutions in the presence of various concentrations of this compound or a vehicle control. Incubate for 1 hour to allow for viral adsorption.
-
Agarose Overlay: Remove the inoculum and overlay the cells with a mixture of growth medium and low-melting-point agarose containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 until plaques are visible (typically 2-5 days).
-
Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques.
-
Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control to determine the EC50.
Protocol 3: In Vitro RdRp Inhibition Assay
-
Reaction Setup: In a reaction tube, combine the reaction buffer, a defined RNA template, and recombinant Onyx Virus RdRp.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control.
-
Initiation: Start the reaction by adding a mixture of NTPs, one of which is labeled (e.g., radioactively or fluorescently).
-
Incubation: Incubate the reaction at the optimal temperature for the RdRp enzyme activity (e.g., 30-37°C) for a set period.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Analysis: Separate the resulting RNA products by gel electrophoresis and quantify the amount of incorporated labeled NTP to determine the level of polymerase activity.
-
Calculation: Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 value of this compound.
Visualizations
Caption: Proposed mechanism of action of this compound on the Onyx Virus replication cycle.
Caption: General experimental workflow for screening antiviral compounds like this compound.
Caption: Troubleshooting decision tree for unexpected results in a plaque reduction assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. blog.addgene.org [blog.addgene.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Molecular strategies to inhibit the replication of RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Drugs Targeting Viral Polymerases [mdpi.com]
- 10. Influenza polymerase inhibitor resistance: Assessment of the current state of the art - A report of the isirv Antiviral group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Off-Target Effects of Jun9-72-2 in Cellular Models
Disclaimer: To date, specific experimental data on the off-target effects of Jun9-72-2 have not been extensively reported in publicly available literature. The primary focus of existing research has been on its on-target activity as an inhibitor of the SARS-CoV-2 papain-like protease (PLpro). This guide provides information based on the known mechanism of this compound and general principles for investigating off-target effects of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
A1: this compound is a potent, non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[1][2][3] PLpro is a viral enzyme essential for processing the viral polyprotein and it also plays a role in antagonizing the host's innate immune response by cleaving ubiquitin and ISG15 from host proteins.[4][5][6] By inhibiting PLpro, this compound blocks viral replication and can help restore the host's antiviral immune signaling.[4]
Q2: What are the potential off-target effects of a protease inhibitor like this compound?
A2: As a protease inhibitor, this compound could potentially interact with host cell proteases that have structural similarities to the viral PLpro. The human genome contains a large family of deubiquitinating enzymes (DUBs), some of which are papain-like. Off-target inhibition of these host DUBs could interfere with critical cellular processes such as protein degradation, cell cycle control, and immune signaling, potentially leading to cytotoxicity or other unintended biological consequences.
Q3: How can I determine if the effects I'm seeing in my cellular model are off-target?
A3: A multi-faceted approach is recommended. This can include:
-
Dose-response analysis: Correlate the concentration required for your observed phenotype with the known on-target EC50 of this compound. Effects seen only at significantly higher concentrations are more likely to be off-target.
-
Using a negative control: If available, use a structurally similar but inactive analog of this compound. If this analog produces the same effect, it is likely an off-target or non-specific effect.
-
Target knockdown/knockout: Use siRNA or CRISPR to reduce the expression of the intended target (in this case, in a viral replication system). The effect of this compound should be diminished if it is on-target.
-
Selectivity profiling: Screen this compound against a panel of human deubiquitinating enzymes or other relevant proteases to identify potential off-target interactions biochemically.
Q4: Are there any known cytotoxicity data for this compound?
A4: While comprehensive cytotoxicity studies detailing the mechanism of cell death are not available, the effective concentrations (EC50) for antiviral activity have been determined in cell lines such as Vero E6 and Caco-2-hACE2. Researchers should always determine the 50% cytotoxic concentration (CC50) in their specific cellular model to calculate the selectivity index (SI = CC50/EC50) and ensure they are working within a therapeutic window.
On-Target Activity of this compound
The following table summarizes the reported quantitative data for the on-target activity of this compound.
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 | 0.67 µM | FRET-based enzymatic assay against SARS-CoV-2 PLpro | [3][7] |
| EC50 | 6.62 µM | Antiviral assay in Vero E6 cells | [2][8] |
| EC50 | 8.32 µM | Antiviral assay in Caco-2 hACE2 cells | [7] |
| EC50 | 7.90 µM | Antiviral assay in Caco-2-hACE2 cells | [2][8] |
Troubleshooting Guide
| Problem | Potential Off-Target Cause | Troubleshooting Steps |
| Higher than expected cytotoxicity | Inhibition of essential host cell proteases or other enzymes vital for cell survival. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the CC50 value in your cell line. 2. Ensure your working concentration is well below the CC50. 3. Assess markers of apoptosis (e.g., caspase-3/7 activity) to understand the mechanism of cell death. 4. Compare the cytotoxicity profile with other PLpro inhibitors. |
| Inconsistent antiviral activity | The compound may be unstable in your cell culture medium, or it could be metabolized by the cells, leading to a decrease in the effective concentration over time. Off-target effects at higher concentrations could also confound the results. | 1. Verify the stability of this compound in your specific experimental conditions. 2. Perform a time-course experiment to determine the optimal treatment duration. 3. Carefully titrate the compound to find the lowest effective concentration that inhibits viral replication. |
| Unexpected changes in host cell signaling pathways | Off-target inhibition of host deubiquitinating enzymes (DUBs) could alter signaling pathways regulated by ubiquitination, such as the NF-κB pathway.[4] | 1. Use western blotting to analyze key proteins in pathways you suspect might be affected (e.g., phosphorylation of IκBα or p65 for the NF-κB pathway). 2. Compare the signaling phenotype to that of known, broad-spectrum DUB inhibitors. 3. Perform a proteomics study to get a broader view of the cellular pathways affected by this compound treatment. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol provides a general method for determining the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Cell line of interest (e.g., Vero E6, Caco-2)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium. It is important to include a vehicle control (DMSO at the same concentration as in the highest compound dilution).
-
Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the CC50 value using non-linear regression.
Visualizations
Caption: On-target signaling pathway of SARS-CoV-2 PLpro and its inhibition by this compound.
Caption: Experimental workflow for investigating suspected off-target effects of this compound.
References
- 1. biorbyt.com [biorbyt.com]
- 2. labproservices.com [labproservices.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Papain-like protease regulates SARS-CoV-2 viral spread and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Potency of Jun9-72-2 Analogs for SARS-CoV-2 PLpro Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and evaluation of Jun9-72-2 analogs as inhibitors of the SARS-CoV-2 papain-like protease (PLpro).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and its analogs?
A1: this compound and its analogs are inhibitors of the SARS-CoV-2 papain-like protease (PLpro). PLpro is a critical viral enzyme essential for processing the viral polyprotein, a necessary step for viral replication.[1][2] Additionally, PLpro helps the virus evade the host's innate immune response by removing ubiquitin and ISG15 modifications from host cell proteins.[1][3] By inhibiting PLpro, these compounds can block viral replication and interfere with the virus's ability to suppress the immune system.[1]
Q2: What is the primary strategy for improving the potency of this compound analogs?
A2: A key strategy for improving potency involves structure-based drug design to enhance engagement with the target enzyme.[4][5] For PLpro, this includes designing analogs that can interact with novel binding sites, such as the "BL2 groove," which is distal from the active site.[5] Engaging this groove can lead to a slower inhibitor off-rate and increased potency.[4] Molecular dynamics simulations have shown that potent analogs like this compound engage in more extensive interactions with PLpro compared to earlier compounds like GRL0617.[6][7]
Q3: What are the standard assays used to evaluate the potency of these analogs?
A3: The standard workflow involves a series of assays:
-
FRET-Based Enzymatic Assay: An initial high-throughput screening method to determine the direct inhibitory activity of the compound on the purified PLpro enzyme (IC50 value).[8]
-
FlipGFP-Based Reporter Assay: A cell-based assay to measure the inhibitor's activity within a cellular environment (EC50 value). This assay helps identify compounds with good cell permeability and low cytotoxicity and can be performed in a BSL-2 facility.[6][7][9]
-
Cellular Antiviral Assay: A definitive test of the compound's ability to inhibit viral replication in cells infected with SARS-CoV-2. This is typically performed in a BSL-3 facility and provides the most physiologically relevant potency data.[8][10]
Q4: Why is there often a discrepancy between enzymatic assay (IC50) and cellular assay (EC50) results?
A4: Discrepancies are common and can arise from several factors. A potent compound in an enzymatic assay may show poor activity in a cellular assay due to low cell membrane permeability, rapid metabolism by the cell, efflux out of the cell, or cytotoxicity. The FlipGFP-based assay is specifically designed to bridge this gap by assessing intracellular target engagement, thereby helping to eliminate compounds that are unlikely to be effective in a whole-cell system.[6][7]
Potency Data of this compound and Related Compounds
The following table summarizes the cellular antiviral activity of this compound and related PLpro inhibitors. This data is crucial for establishing a baseline for new analog development.
| Compound | Cell Line | EC50 (μM) | Citation |
| This compound | Caco-2 hACE2 | 8.32 ± 1.48 | [8] |
| Jun9-53-2 | Caco-2 hACE2 | 8.89 ± 3.28 | [8] |
| GRL0617 | Caco-2 hACE2 | 25.14 ± 7.58 | [8] |
Visualized Workflows and Pathways
SARS-CoV-2 PLpro Mechanism of Action
Caption: Dual inhibitory action of this compound on SARS-CoV-2 PLpro.
Experimental Workflow for Potency Evaluation
Caption: Stepwise experimental workflow for PLpro inhibitor evaluation.
Troubleshooting Guide Logic
Caption: Decision tree for troubleshooting low cellular potency of analogs.
Experimental Protocols
FRET-Based Enzymatic Assay for PLpro Inhibition
This protocol outlines the steps to determine the IC50 of an inhibitor against purified SARS-CoV-2 PLpro.
Materials:
-
Recombinant SARS-CoV-2 PLpro[11]
-
Assay Buffer: 100 mM HEPES, 10 mM DTT, pH 7.4[14]
-
Test compounds (this compound analogs) dissolved in DMSO
-
Black, low-binding 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the PLpro enzyme stock to the optimal working concentration (e.g., 100 nM) in the assay buffer.[13]
-
Compound Plating: Serially dilute the test compounds in DMSO and then add them to the wells of the assay plate. Include positive (known inhibitor like GRL0617) and negative (DMSO vehicle) controls.
-
Enzyme-Inhibitor Pre-incubation: Add the diluted PLpro enzyme solution to each well containing the test compound or DMSO. Incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[15]
-
Reaction Initiation: Prepare the substrate solution by diluting the Z-RLRGG-AMC stock in the assay buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Reading: Immediately place the plate in a fluorescence reader set to the appropriate excitation/emission wavelengths (e.g., Ex: 365nm, Em: 465nm for AMC).[14] Monitor the fluorescence kinetically for 30-60 minutes at a controlled temperature (e.g., 30°C).[13]
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Normalize the data to the controls and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
FlipGFP-Based Cellular Assay for PLpro Activity
This protocol describes a cell-based method to quantify the intracellular activity of PLpro inhibitors.[6][16][17]
Materials:
-
HEK293T cells
-
Plasmids: one expressing the FlipGFP reporter construct containing a PLpro cleavage site, and another expressing the SARS-CoV-2 PLpro enzyme.[17]
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM) and supplements
-
Test compounds dissolved in DMSO
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding: Seed HEK293T cells into 96-well plates at a density that will result in ~80-90% confluency at the time of transfection.
-
Co-transfection: Co-transfect the cells with the FlipGFP reporter plasmid and the SARS-CoV-2 PLpro expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. In the absence of an inhibitor, PLpro will cleave the reporter, preventing GFP fluorescence.[17]
-
Compound Addition: After 24 hours of transfection, treat the cells with serial dilutions of the test compounds. Include appropriate controls.
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 24 hours).
-
Imaging and Quantification: Image the cells using a fluorescence microscope. In the presence of an effective inhibitor, PLpro is blocked, the reporter remains intact, and green fluorescence is restored. Quantify the GFP signal intensity for each well.
-
Data Analysis: Normalize the fluorescence signal to controls and plot the results against the compound concentration. Fit the data to a dose-response curve to calculate the EC50 value. A parallel cytotoxicity assay should be performed to ensure the observed effects are not due to cell death.
Troubleshooting Guide
Q: My compound is highly potent in the FRET assay (low IC50) but shows weak activity in the FlipGFP assay (high EC50). What are the likely causes?
A: This is a common issue in drug development. The discrepancy suggests that while your compound can effectively inhibit the isolated enzyme, it fails to reach or engage the target within a living cell. Potential reasons include:
-
Poor Cell Permeability: The compound may be unable to cross the cell membrane to reach the cytoplasm where PLpro is located. Consider the compound's physicochemical properties (e.g., LogP, polar surface area).
-
Efflux Pump Substrate: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Metabolic Instability: The compound could be rapidly metabolized and inactivated by cellular enzymes.
-
Cytotoxicity: At the concentrations tested, the compound might be toxic to the cells, leading to a general shutdown of cellular processes, which can confound the results. Always run a parallel cytotoxicity assay.[6]
Q: The fluorescence signal in my FRET-based enzymatic assay is unstable or shows high background. How can I fix this?
A: Unstable signals can derail your screening. Consider the following troubleshooting steps:
-
Enzyme Aggregation: PLpro may aggregate, leading to inconsistent activity. Ensure that a sufficient concentration of a reducing agent like DTT (e.g., 5 mM) is present in the assay buffer to maintain the enzyme's integrity.[13]
-
Substrate Solubility: Ensure the fluorogenic substrate is fully dissolved in the assay buffer. Precipitated substrate can cause light scattering and erratic readings.
-
Compound Interference: Some test compounds can be intrinsically fluorescent or act as quenchers, interfering with the assay signal. Always run a control where the compound is added to the substrate without the enzyme to check for such interference.[18]
-
Temperature Fluctuation: Enzymatic reactions are sensitive to temperature. Ensure the plate reader maintains a stable temperature throughout the kinetic read. Studies have shown PLpro activity is optimal around 30°C.[13]
Q: My FlipGFP assay results show a positive correlation with the antiviral assay, but the EC50 values are not identical. Why is that?
A: A positive correlation between the FlipGFP and antiviral assays is an excellent outcome, as it validates the reporter assay as a predictive tool.[6][17] It is normal for the EC50 values to differ. The FlipGFP assay measures the inhibition of PLpro's cleavage of an artificial reporter construct in an engineered cell line. The antiviral assay measures the inhibition of viral replication, a multi-step process, in a host cell line susceptible to infection. The differences in cellular context, the complexity of the viral life cycle, and the specific cell lines used (e.g., Vero E6 vs. Caco-2) can all contribute to shifts in potency.[8][19] The key takeaway should be the relative potency trend of your analogs across both assays.
References
- 1. Inhibitors of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity profiling and crystal structures of inhibitor-bound SARS-CoV-2 papain-like protease: A framework for anti–COVID-19 drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. osti.gov [osti.gov]
- 8. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 10. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for production and characterization of SARS-CoV-2 PLpro in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Evaluating Stability and Activity of SARS-CoV-2 PLpro for High-throughput Screening of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aurorabiolabs.com [aurorabiolabs.com]
- 16. FlipGFP protease assay for evaluating in vitro inhibitory activity against SARS-CoV-2 Mpro and PLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mechanism and inhibition of SARS-CoV-2 PLpro | bioRxiv [biorxiv.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Jun9-72-2 Cytotoxicity in Vero E6 Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting guidance for assessing the cytotoxicity of the SARS-CoV-2 PLpro inhibitor, Jun9-72-2, in Vero E6 cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro) with an IC50 value of 0.67 μM.[1][2] The PLpro enzyme is critical for the virus as it cleaves the viral polyprotein to generate functional viral proteins.[3][4] Additionally, PLpro helps the virus evade the host's innate immune response.[3][4] By inhibiting PLpro, this compound can block viral replication, demonstrating antiviral activity.[5][6]
Q2: What is the difference between CC50 and EC50 for this compound in Vero E6 cells?
-
CC50 (50% Cytotoxic Concentration): This is the concentration of this compound that causes the death of 50% of uninfected Vero E6 cells. It is a direct measure of the compound's toxicity to the host cells.
-
EC50 (50% Effective Concentration): This is the concentration of this compound required to inhibit viral replication or the virus-induced cytopathic effect by 50%.[7] For this compound, the EC50 against SARS-CoV-2 in Vero E6 cells has been reported to be 6.62 µM.[1][6][8]
Q3: What is a good Selectivity Index (SI) and why is it important?
The Selectivity Index (SI) is a critical parameter in drug development, calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50).[9] It represents the therapeutic window of a compound. A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations much lower than those at which it is toxic to host cells.
Q4: Which assays are commonly used to measure the cytotoxicity of compounds in Vero E6 cells?
Common colorimetric assays for assessing cell viability and cytotoxicity in Vero E6 cells include:
-
MTT Assay: Measures the metabolic activity of viable cells by observing the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.[7][10][11]
-
Neutral Red (NR) Uptake Assay: Assesses cell membrane integrity by measuring the ability of viable cells to incorporate and retain the neutral red dye within their lysosomes.[11]
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the culture medium as an indicator of compromised membrane integrity.[12]
Quantitative Data Summary
The following table summarizes the known antiviral activity of this compound. The cytotoxicity (CC50) should be determined experimentally alongside antiviral assays to calculate the Selectivity Index.
| Compound | Cell Line | Parameter | Value (µM) | Reference |
| This compound | Vero E6 | EC50 | 6.62 | [1][6][8] |
| This compound | Vero E6 | CC50 | To be determined | |
| This compound | Caco2-hACE2 | EC50 | 7.90 | [1] |
Experimental Protocols
Protocol: Determining this compound Cytotoxicity (CC50) using MTT Assay
This protocol provides a standard methodology for assessing the cytotoxicity of this compound in Vero E6 cells.
-
Cell Seeding:
-
Culture Vero E6 cells to approximately 80-90% confluency.
-
Trypsinize and collect the cells, then perform a cell count.[13]
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well microplate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Note the final solvent concentration should not exceed levels toxic to the cells (typically <0.1%).[14]
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations for the dose-response curve.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include "cells only" (untreated) controls and "vehicle" (solvent) controls.[14]
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be consistent across experiments.[15]
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization buffer (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
-
Data Acquisition and Analysis:
Diagrams and Workflows
Caption: Experimental workflow for determining the CC50 of this compound in Vero E6 cells.
Caption: Mechanism of this compound action on SARS-CoV-2 PLpro and potential for cytotoxicity.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Question: My absorbance readings show high standard errors (>15-20%) between wells that received the same treatment. What could be the cause?[16]
-
Answer: High variability is a common issue that can obscure results.[15] Consider the following causes and solutions:
-
Uneven Cell Seeding: An inconsistent number of cells per well is a primary source of variability.[14][15]
-
Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, leading to altered cell growth and compound concentration.
-
Solution: Avoid using the outer wells for experimental data. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[14]
-
-
Presence of Bubbles: Air bubbles in the wells can interfere with absorbance readings.[13]
-
Solution: Pipette gently and check wells for bubbles before reading the plate. If present, they can sometimes be dislodged with a sterile pipette tip or a syringe needle.[13]
-
-
Compound Precipitation: this compound may precipitate out of the solution at higher concentrations, leading to an inaccurate effective dose.[14]
-
Solution: Visually inspect the media in the wells for any signs of precipitation. Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic (typically <0.1%).[14]
-
-
Issue 2: Inconsistent results between different experiments.
-
Question: I am repeating the experiment, but the CC50 value is significantly different from my previous results. Why is this happening?
-
Answer: Reproducibility is key for reliable data.[17] Inconsistency between experiments often points to biological or procedural drift.
-
Cell Passage Number and Health: Cells at high passage numbers can have altered growth rates and sensitivity to compounds.[14][18] Using cells that are over-confluent or have low viability will also lead to unreliable results.[19]
-
Reagent and Media Variability: Batch-to-batch variation in serum, media, or assay reagents can affect cell growth and assay performance.
-
Solution: If possible, use the same batch of reagents (especially FBS) for a set of related experiments. Always store reagents according to the manufacturer's instructions and prepare them fresh when necessary.[15]
-
-
Inconsistent Incubation Times: Variations in the duration of cell exposure to the compound or the assay reagent (e.g., MTT) will directly impact the final readings.[15]
-
Solution: Standardize all incubation times and adhere to them strictly across all experiments.[15]
-
-
Issue 3: No or very low cytotoxicity observed, even at high concentrations.
-
Question: I've treated the cells with a wide range of this compound concentrations, but I'm not seeing any significant cell death. What's wrong?
-
Answer: A lack of expected effect can be due to several factors related to the compound or the assay itself.
-
Compound Integrity: The compound may have degraded due to improper storage or repeated freeze-thaw cycles.
-
Cell Density Too High: An excessively high number of cells in the wells can mask cytotoxic effects, as a small percentage of cell death may not be detectable.[13]
-
Solution: Optimize the cell seeding density. Perform a preliminary experiment to find a cell number that results in 80-90% confluency at the end of the incubation period.[13]
-
-
Insufficient Incubation Time: The duration of exposure to the compound may not have been long enough to induce a cytotoxic response.
-
Solution: Consider extending the incubation period (e.g., from 48h to 72h) to see if a delayed cytotoxic effect is observed.
-
-
References
- 1. labproservices.com [labproservices.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. SARS‐CoV‐2 Papain‐Like Protease: Structure, Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. periodicos.ufpel.edu.br [periodicos.ufpel.edu.br]
- 12. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 18. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. promegaconnections.com [promegaconnections.com]
- 21. medkoo.com [medkoo.com]
Jun9-72-2 shelf life and storage conditions
This technical support guide provides essential information on the shelf life and storage conditions for Jun9-72-2, a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
What is the recommended storage temperature for solid this compound?
For optimal stability, solid this compound should be stored under specific temperature conditions depending on the duration of storage. For short-term storage, a temperature of 0 - 4°C in a dry, dark environment is recommended.[1] For long-term storage, the compound should be kept at -20°C.[1][2][3]
What is the expected shelf life of this compound?
When stored correctly, this compound is expected to have a shelf life of over two years.[1] Another source suggests a shelf life of 12 months from the date of receipt.[2] To ensure the best results, it is advisable to refer to the certificate of analysis provided by the supplier for batch-specific recommendations.
How should I store stock solutions of this compound?
Stock solutions of this compound should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1]
How is this compound shipped, and is it stable upon arrival?
This compound is shipped as a non-hazardous chemical at ambient temperature. The compound is stable for several weeks under these conditions, covering the typical duration of shipping and customs processing.[1]
Storage Conditions Summary
| Form | Storage Duration | Temperature | Additional Conditions |
| Solid | Short-term (days to weeks) | 0 - 4°C | Dry and dark[1] |
| Solid | Long-term (months to years) | -20°C | Dry and dark[1] |
| Stock Solution | Short-term (days to weeks) | 0 - 4°C | |
| Stock Solution | Long-term (months) | -20°C |
Troubleshooting Guide
Issue: Inconsistent or lower than expected activity in my experiments.
-
Possible Cause: Improper storage may have led to the degradation of the compound.
-
Troubleshooting Steps:
-
Verify your storage conditions against the recommended guidelines in the table above.
-
If the compound has been stored improperly, it is advisable to use a fresh vial of this compound.
-
For stock solutions, ensure they have not been subjected to multiple freeze-thaw cycles. Aliquoting the stock solution upon preparation can help mitigate this.
-
Issue: Visible changes in the appearance of the solid compound.
-
Possible Cause: The compound may have been exposed to moisture or light, leading to degradation. This compound is supplied as a solid powder.[1]
-
Troubleshooting Steps:
-
Ensure the storage container is sealed tightly and stored in a dark, dry place.
-
If you observe any changes in the physical appearance of the powder, it is recommended to use a new batch of the compound to ensure the integrity of your experimental results.
-
Recommended Handling Workflow for this compound
Caption: Recommended storage and handling workflow for this compound.
References
Interpreting unexpected results with Jun9-72-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jun9-72-2, a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected outcome in experiments?
A1: this compound is a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a viral enzyme essential for viral replication and a key player in the host's innate immune response evasion.[1] In experimental settings, this compound is expected to inhibit the enzymatic activity of PLpro, leading to a reduction in SARS-CoV-2 replication. This is typically measured as a low IC50 value in enzymatic assays and a low EC50 value in cell-based antiviral assays.[2][3]
Q2: I am observing high variability in my EC50 values for this compound. What could be the reason?
A2: Variability in EC50 values can arise from several factors:
-
Cell Line Differences: Different cell lines can yield different EC50 values. For instance, this compound has shown different potencies in Vero E6 and Caco-2 hACE2 cells.[2][4] Caco-2 hACE2 cells, which express endogenous TMPRSS2, are considered more physiologically relevant for SARS-CoV-2 infection studies.[2]
-
Assay-Dependent Variability: The type of assay used can influence the outcome. A fluorescence resonance energy transfer (FRET)-based enzymatic assay might yield different results compared to a cell-based assay like the FlipGFP assay. The FlipGFP assay is often a better predictor of cellular antiviral activity as it accounts for cell permeability and the intracellular environment.[5]
-
Experimental Conditions: Variations in cell density, passage number, and incubation times can all contribute to variability. Ensure consistent experimental parameters across all assays.
Q3: My in vitro (FRET assay) results with this compound are potent, but the compound shows weaker activity in my cell-based antiviral assay. Why is there a discrepancy?
A3: This is a common observation for PLpro inhibitors. The discrepancy can be attributed to several factors:
-
Cell Permeability: The compound may have poor cell membrane permeability, limiting its access to the intracellular PLpro.
-
Compound Stability: this compound might be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Intracellular Environment: The reducing environment of the cytoplasm is crucial for the activity of cysteine proteases like PLpro. In vitro assays may not fully recapitulate this environment.
-
Off-target Effects: At higher concentrations, the compound might have off-target effects that mask its specific antiviral activity or cause cytotoxicity. The FlipGFP-PLpro assay is a useful tool to confirm intracellular target engagement and can help rule out some of these issues.[5]
Q4: I am observing unexpected cytotoxicity with this compound. What should I do?
A4: Unexpected cytotoxicity can be due to:
-
Off-Target Effects: Like many inhibitors, this compound could have off-target effects at higher concentrations. It is crucial to determine the compound's cytotoxicity profile (CC50) in parallel with its antiviral activity (EC50) to determine the therapeutic window (Selectivity Index = CC50/EC50).
-
Compound Purity and Solubility: Ensure the purity of your this compound stock. Impurities can contribute to toxicity. Also, poor solubility can lead to compound precipitation, which can be toxic to cells.
-
Cell Line Sensitivity: Some cell lines are more sensitive to chemical compounds than others. It is advisable to test cytotoxicity across a range of concentrations and in different cell lines if possible.
Troubleshooting Guide
| Unexpected Result | Potential Cause | Recommended Action |
| Higher than expected IC50/EC50 values | 1. Compound Degradation: this compound may have degraded due to improper storage or handling. 2. Incorrect Concentration: Errors in serial dilutions or initial stock concentration. 3. Enzyme/Cell Health: Inactive enzyme or unhealthy cells can lead to inaccurate results. 4. Assay Conditions: Suboptimal buffer conditions, pH, or temperature. | 1. Prepare fresh compound dilutions from a new stock. Store stock solutions at -80°C. 2. Verify the concentration of your stock solution. 3. Use a fresh batch of enzyme and ensure cells are healthy and within the optimal passage number. 4. Optimize assay conditions according to the detailed protocols provided below. |
| Inconsistent results between experiments | 1. Variability in Cell Passage Number: Cells at high passage numbers can have altered phenotypes. 2. Inconsistent Incubation Times: Minor variations in incubation times can affect results. 3. Pipetting Errors: Inaccurate pipetting can lead to significant variations. | 1. Use cells within a defined, low passage number range. 2. Use a timer to ensure consistent incubation periods. 3. Calibrate pipettes regularly and use appropriate pipetting techniques. |
| No inhibitory effect observed | 1. Inactive Compound: The compound may be completely degraded or from a faulty batch. 2. Assay Failure: The assay itself may not be working correctly. 3. Resistant Virus/Enzyme: Although unlikely for a new compound, the target might be resistant. | 1. Test a fresh batch of the compound. 2. Include positive and negative controls in every experiment to validate the assay. For PLpro inhibition, a known inhibitor like GRL0617 can be used as a positive control.[2] 3. Sequence the target protease to check for mutations. |
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Assay Type | Target | Cell Line | IC50 / EC50 (µM) | Reference |
| FRET-based Enzymatic Assay | SARS-CoV-2 PLpro | - | 0.67 | [6] |
| FlipGFP-PLpro Assay | SARS-CoV-2 PLpro | HEK293T | <10 | [2] |
| Antiviral Assay | SARS-CoV-2 | Vero E6 | 6.62 | [3] |
| Antiviral Assay | SARS-CoV-2 | Caco-2 hACE2 | 8.32 | [2] |
Experimental Protocols
FRET-based Enzymatic Assay for PLpro Inhibition
This protocol is adapted from established methods for screening PLpro inhibitors.[7]
Materials:
-
Recombinant SARS-CoV-2 PLpro
-
FRET substrate (e.g., Z-RLRGG-AMC)
-
Assay Buffer: 50 mM HEPES pH 7.5, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100
-
This compound (and other test compounds) dissolved in DMSO
-
384-well black plates
-
Plate reader with fluorescence capabilities (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add 25 µL of PLpro solution (e.g., 50 nM final concentration) to each well.
-
Add the diluted this compound or control (DMSO vehicle) to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the FRET substrate solution (e.g., 100 µM final concentration).
-
Immediately measure the fluorescence intensity every 2 minutes for 10-20 minutes at 37°C.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
FlipGFP-PLpro Cell-Based Assay
This protocol is based on the FlipGFP reporter system to measure intracellular PLpro activity.[2]
Materials:
-
HEK293T cells
-
Plasmids: pcDNA3-FlipGFP-PLpro cleavage site-mCherry and a plasmid expressing SARS-CoV-2 PLpro.
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM supplemented with 10% FBS
-
This compound dissolved in DMSO
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or high-content imager
Procedure:
-
Seed HEK293T cells in a 96-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the FlipGFP reporter plasmid and the PLpro-expressing plasmid using a suitable transfection reagent.
-
Three hours post-transfection, add serial dilutions of this compound or DMSO control to the cells.
-
Incubate the cells for 48 hours at 37°C.
-
Measure the green (GFP) and red (mCherry) fluorescence signals using a plate reader.
-
Normalize the GFP signal to the mCherry signal to account for transfection efficiency and cell number.
-
Calculate the EC50 values by plotting the normalized fluorescence against the logarithm of the inhibitor concentration.
Mandatory Visualization
Caption: SARS-CoV-2 PLpro signaling and this compound inhibition.
Caption: Experimental workflow for evaluating this compound.
References
- 1. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of SARS-CoV-2 Papain-like Protease Inhibitors through a Combination of High-Throughput Screening and a FlipGFP-Based Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reframeDB [reframedb.org]
Validation & Comparative
Comparative Antiviral Efficacy of Jun9-72-2 Against SARS-CoV-2 Papain-Like Protease (PLpro)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral compound Jun9-72-2 with other known inhibitors of the SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication and immune evasion. The data presented is compiled from in vitro studies and is intended to inform further research and development of potential COVID-19 therapeutics.
Executive Summary
This compound has emerged as a potent inhibitor of SARS-CoV-2 PLpro, demonstrating significant antiviral activity in cellular models.[1] This compound consistently exhibits superior or comparable efficacy to the well-characterized PLpro inhibitor, GRL0617. The primary mechanism of action for this compound is the inhibition of PLpro's enzymatic activity, which is essential for processing the viral polyprotein and for antagonizing the host's innate immune response through its deubiquitinating (DUB) and deISGylating activities.[2][3]
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy of this compound in comparison to other PLpro inhibitors.
Table 1: Enzymatic Inhibition of SARS-CoV-2 PLpro
| Compound | IC50 (μM) | Assay Type | Reference |
| This compound | 0.67 | FRET-based | [1] |
| GRL0617 | ~2.0 | FRET-based |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Antiviral Activity against SARS-CoV-2
| Compound | Cell Line | EC50 (μM) | Assay Type | Reference |
| This compound | Vero E6 | 6.62 | Cellular Antiviral Assay | [1] |
| Caco-2 hACE2 | 8.32 | Cellular Antiviral Assay | [4][5] | |
| GRL0617 | Vero E6 | 23.64 | Cellular Antiviral Assay | [1] |
| Caco-2 hACE2 | 25.1 | Cellular Antiviral Assay | [4][5] | |
| Jun9-53-2 | Caco-2 hACE2 | 8.89 | Cellular Antiviral Assay | [4][5] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Mechanism of Action: Targeting the SARS-CoV-2 PLpro
SARS-CoV-2 PLpro plays a dual role in the viral life cycle. Firstly, it is a cysteine protease responsible for cleaving the viral polyprotein at three specific sites to release non-structural proteins 1, 2, and 3 (nsp1, nsp2, and nsp3), which are essential components of the viral replication and transcription complex. Secondly, PLpro possesses deubiquitinating (DUB) and deISGylating activities, which interfere with the host's innate immune response.[2][3] By removing ubiquitin and ISG15 (Interferon-Stimulated Gene 15) tags from host proteins, PLpro can suppress the production of type I interferons, crucial antiviral signaling molecules.[2] this compound exerts its antiviral effect by directly inhibiting these enzymatic functions of PLpro.
Caption: SARS-CoV-2 PLpro pathway and inhibition by this compound.
Experimental Protocols
FRET-Based Enzymatic Assay
This assay measures the direct inhibitory effect of compounds on the enzymatic activity of purified SARS-CoV-2 PLpro.
Methodology:
-
Recombinant SARS-CoV-2 PLpro enzyme is incubated with the test compound (e.g., this compound) in a reaction buffer (typically 50 mM HEPES pH 7.5, 5 mM DTT, and 0.01% Triton X-100).[3]
-
The reaction is initiated by adding a fluorogenic PLpro substrate. A commonly used substrate is a peptide containing the PLpro cleavage sequence flanked by a Förster resonance energy transfer (FRET) pair (e.g., Edans and Dabcyl).[3]
-
In the absence of an inhibitor, PLpro cleaves the substrate, separating the FRET pair and leading to an increase in fluorescence.
-
The fluorescence intensity is measured over time using a plate reader.
-
The IC50 value is calculated by plotting the rate of reaction against a range of inhibitor concentrations.
Cell-Based FlipGFP Reporter Assay
This assay assesses the ability of a compound to inhibit PLpro activity within a cellular context.
Methodology:
-
HEK293T cells are co-transfected with two plasmids: one expressing SARS-CoV-2 PLpro and another expressing a "FlipGFP" reporter.[6][7]
-
The FlipGFP reporter is a modified green fluorescent protein (GFP) that is initially non-fluorescent. It contains a PLpro cleavage site that, when cleaved, allows the GFP to refold into its fluorescent conformation.
-
Transfected cells are treated with various concentrations of the test compound.
-
If the compound inhibits PLpro, the FlipGFP reporter is not cleaved, and the cells do not fluoresce.
-
The fluorescence intensity is quantified using a fluorescence microscope or plate reader.
-
The EC50 value is determined by analyzing the dose-dependent decrease in fluorescence.
Cellular Antiviral Activity Assay
This assay evaluates the overall ability of a compound to inhibit SARS-CoV-2 replication in infected cells.
Methodology:
-
Permissive cell lines, such as Vero E6 (African green monkey kidney cells) or Caco-2 hACE2 (human colon adenocarcinoma cells overexpressing ACE2), are seeded in multi-well plates.[1]
-
The cells are infected with a known titer of SARS-CoV-2 (USA-WA1/2020 strain is often used).
-
Immediately after infection, the cells are treated with a range of concentrations of the test compound.
-
After an incubation period (typically 24-72 hours), the extent of viral replication is quantified. This can be done through various methods, including:
-
qRT-PCR: Measures the amount of viral RNA in the cell culture supernatant.
-
Plaque Reduction Assay: Counts the number of viral plaques (areas of cell death) to determine the viral titer.
-
Cytopathic Effect (CPE) Inhibition Assay: Visually assesses the degree to which the compound protects cells from virus-induced death.
-
-
The EC50 value is calculated based on the dose-dependent reduction in viral replication.
Experimental and Logical Workflows
Caption: Workflow for validating the antiviral effect of this compound.
Conclusion
The experimental data strongly supports this compound as a potent and effective inhibitor of SARS-CoV-2 PLpro. Its superior performance in both enzymatic and cellular assays compared to GRL0617 highlights its potential as a promising candidate for further preclinical and clinical development. The detailed methodologies provided herein offer a framework for the continued investigation and validation of this and other novel antiviral compounds targeting SARS-CoV-2.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deubiquitinating activity of SARS-CoV-2 papain-like protease does not influence virus replication or innate immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 6. FlipGFP protease assay for evaluating in vitro inhibitory activity against SARS-CoV-2 Mpro and PLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Jun9-72-2 vs. GRL0617: A Comparative Guide to SARS-CoV-2 PLpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key antagonist of the host's innate immune response, making it a prime target for antiviral drug development.[1][2][3] This guide provides a detailed comparison of two prominent non-covalent PLpro inhibitors, Jun9-72-2 and GRL0617, summarizing their performance based on available experimental data.
Performance Comparison: this compound Shows Enhanced Potency
Biochemical and cellular assays consistently demonstrate that this compound is a more potent inhibitor of SARS-CoV-2 PLpro and viral replication compared to GRL0617.
In Vitro Enzymatic Inhibition
This compound exhibits a lower half-maximal inhibitory concentration (IC50) against SARS-CoV-2 PLpro, indicating stronger enzymatic inhibition.
| Inhibitor | SARS-CoV-2 PLpro IC50 (µM) | Source |
| This compound | 0.67 | [4][5][6] |
| GRL0617 | 0.6 - 2.1 | [6][7][8][9] |
Cell-Based Antiviral Activity
In cell-based assays, this compound demonstrates superior antiviral efficacy with significantly lower half-maximal effective concentrations (EC50) in various cell lines.
| Inhibitor | Cell Line | Antiviral EC50 (µM) | Source |
| This compound | Vero E6 | 6.62 | [10][11] |
| Caco-2 hACE2 | 8.32 | [6][12] | |
| GRL0617 | Vero E6 | 14.5 - 23.64 | [7][10][11] |
| Caco-2 hACE2 | 19.96 - 25.1 | [6][11] |
Mechanism of Action: Targeting Viral Processing and Immune Evasion
Both this compound and GRL0617 are non-covalent inhibitors that target the PLpro domain of the viral non-structural protein 3 (nsp3).[1] PLpro is essential for cleaving the viral polyprotein to release functional nsps required for viral replication.[1][3] Furthermore, PLpro acts as a deubiquitinase and deISGylase, stripping ubiquitin and ISG15 modifications from host proteins, thereby dampening the host's innate immune response.[1][13] By inhibiting PLpro, these compounds disrupt viral replication and restore the host's antiviral defenses.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare PLpro inhibitors.
FRET-Based Enzymatic Assay for PLpro Inhibition (IC50 Determination)
This assay quantifies the enzymatic activity of PLpro by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme
-
Fluorogenic substrate (e.g., Z-RLRGG-AMC)
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.5)
-
Test compounds (this compound, GRL0617) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add a solution of PLpro enzyme to each well.
-
Add the diluted test compounds to the wells and incubate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals using a plate reader (Excitation/Emission wavelengths specific to the substrate, e.g., 340-360 nm/460-480 nm for AMC).
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Antiviral Assay (EC50 Determination)
This assay measures the ability of the inhibitors to protect host cells from virus-induced cytopathic effect (CPE) or to reduce viral replication.
Materials:
-
Host cell line (e.g., Vero E6 or Caco-2 hACE2)
-
Cell culture medium and supplements
-
SARS-CoV-2 virus stock
-
Test compounds (this compound, GRL0617)
-
Cell viability reagent (e.g., CellTiter-Glo) or method for quantifying viral load (e.g., RT-qPCR)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the 96-well plates with host cells and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Assess the antiviral activity:
-
CPE Reduction: Add a cell viability reagent and measure the luminescence or absorbance to quantify the number of viable cells.
-
Viral Load Reduction: Collect the cell supernatant or cell lysate to quantify viral RNA using RT-qPCR.
-
-
Plot the percentage of cell viability or viral inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion
The available data strongly suggest that this compound is a more potent inhibitor of SARS-CoV-2 PLpro than GRL0617, both at the enzymatic and cellular levels.[10][11][14] This makes this compound a more promising lead compound for the development of novel antiviral therapies targeting SARS-CoV-2. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic potential.
References
- 1. Inhibitors of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. The complex structure of GRL0617 and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone [frontiersin.org]
Reproducibility of Jun9-72-2 Antiviral Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of Jun9-72-2, a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). The data presented here is based on initial findings and offers a framework for assessing its potential as an antiviral therapeutic. While independent validation of the specific antiviral activity of this compound is not yet extensively published, this guide summarizes the existing data and compares it with other PLpro inhibitors, providing a baseline for future reproducibility studies.
Executive Summary
This compound has emerged as a significant inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a crucial enzyme for viral replication and a key therapeutic target.[1][2][3] Initial studies have demonstrated its potent enzymatic inhibition and cellular antiviral activity.[1][2][3][4] This guide delves into the available quantitative data, the experimental methodologies used to generate it, and the underlying mechanism of action to provide a comprehensive overview for researchers.
Comparative Antiviral Activity
The antiviral efficacy of this compound has been evaluated through enzymatic and cell-based assays. The following tables summarize the key quantitative data, comparing this compound with a known SARS-CoV PLpro inhibitor, GRL0617, and other compounds from the same discovery series.
Table 1: Enzymatic Inhibition of SARS-CoV-2 PLpro
| Compound | IC50 (μM) |
| GRL0617 | 2.05 ± 0.12 |
| This compound | 0.67 |
| Jun9-75-4 | 0.62 |
| Jun9-84-3 | 0.67 |
| Jun9-85-1 | 0.66 |
| Jun9-87-1 | 0.87 |
IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the PLpro enzymatic activity. Data sourced from initial discovery studies.[1][3]
Table 2: Cellular Antiviral Activity against SARS-CoV-2
| Compound | EC50 in Vero E6 cells (μM) | EC50 in Caco2-hACE2 cells (μM) |
| GRL0617 | 23.64 | 19.96 |
| This compound | 6.62 | 7.90 |
| Jun9-75-4 | 7.88 | - |
| Jun9-84-3 | 8.31 | - |
| Jun9-85-1 | 7.81 | - |
| Jun9-87-1 | 10.14 | - |
EC50 (half-maximal effective concentration) values represent the concentration of the compound required to inhibit 50% of the viral cytopathic effect in cell culture. Data sourced from initial discovery studies.[2][4]
Mechanism of Action: Targeting the SARS-CoV-2 PLpro
This compound exerts its antiviral effect by inhibiting the papain-like protease (PLpro) of SARS-CoV-2. PLpro is a critical enzyme that cleaves the viral polyprotein to generate functional non-structural proteins (nsps) necessary for viral replication. Furthermore, PLpro helps the virus evade the host's innate immune response by removing ubiquitin and ISG15 from host cell proteins. By inhibiting PLpro, this compound disrupts these essential viral processes.
Caption: Mechanism of action of this compound.
Experimental Protocols
To facilitate reproducibility, the following are detailed methodologies for the key experiments cited in the initial studies.
FRET-based Enzymatic Assay for PLpro Inhibition
This assay quantifies the enzymatic activity of PLpro and the inhibitory potential of compounds like this compound.
Caption: Workflow for the FRET-based enzymatic assay.
Methodology:
-
Reagents: Purified recombinant SARS-CoV-2 PLpro, a fluorogenic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair, and the test compound (this compound) at various concentrations.
-
Procedure:
-
The test compound is pre-incubated with the PLpro enzyme in an appropriate buffer.
-
The FRET substrate is then added to initiate the enzymatic reaction.
-
Cleavage of the substrate by PLpro separates the FRET pair, resulting in an increase in fluorescence.
-
The fluorescence intensity is monitored over time using a plate reader.
-
-
Data Analysis: The rate of substrate cleavage is calculated from the fluorescence data. The percentage of inhibition for each compound concentration is determined relative to a no-compound control. The IC50 value is then calculated by fitting the dose-response curve.
Cellular Antiviral Assay (Cytopathic Effect Inhibition)
This assay determines the ability of a compound to protect cells from virus-induced death.
Caption: Workflow for the cellular antiviral assay.
Methodology:
-
Cell Culture: Vero E6 or Caco2-hACE2 cells are seeded in 96-well plates and allowed to form a monolayer.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound.
-
Viral Infection: The treated cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: The plates are incubated for a period sufficient to allow for viral replication and the development of cytopathic effects (CPE) in the untreated, infected control wells.
-
Assessment of Cell Viability: Cell viability is assessed using methods such as crystal violet staining or a cell viability assay (e.g., MTS or CellTiter-Glo).
-
Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration. The EC50 value is determined by fitting the dose-response curve.
Conclusion and Future Directions
This compound demonstrates promising in vitro efficacy as a SARS-CoV-2 PLpro inhibitor, with superior performance compared to the reference compound GRL0617 in initial studies. The data presented in this guide serves as a benchmark for future research. To establish the reproducibility and therapeutic potential of this compound, further independent studies are crucial. These studies should aim to:
-
Replicate the reported IC50 and EC50 values in multiple independent laboratories.
-
Evaluate the antiviral activity against different SARS-CoV-2 variants of concern.
-
Assess the in vivo efficacy and pharmacokinetic profile in animal models.
This comparative guide provides the foundational information necessary for researchers to embark on these critical next steps in the evaluation of this compound as a potential antiviral agent against COVID-19.
References
A Researcher's Guide to Selecting Negative Controls for Jun9-72-2 Treatment in Biochemical and Cellular Assays
For researchers, scientists, and drug development professionals, establishing the specificity of a compound's biological effect is paramount. This guide provides a comprehensive comparison of appropriate negative controls for assays involving Jun9-72-2, a potent, non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[1][2] Objective comparisons of control performance and detailed experimental methodologies are provided to ensure the rigorous validation of research findings.
This compound has demonstrated significant inhibitory activity against SARS-CoV-2 PLpro in enzymatic and cell-based assays.[3][4] To confidently attribute the observed effects to the specific action of this compound, the inclusion of appropriate negative controls is critical. This guide outlines the most suitable negative controls, their principles of use, and provides data-driven context for their selection.
Comparison of Recommended Negative Controls
The selection of a negative control should be guided by the specific assay and the scientific question being addressed. For this compound, a multi-faceted approach to controls is recommended to account for various potential confounding factors.
| Negative Control Type | Principle | Advantages | Disadvantages | Recommended Use |
| Vehicle Control (e.g., DMSO) | Accounts for the effects of the solvent used to dissolve this compound. | Simple to implement; essential baseline control. | Does not control for off-target effects of a small molecule. | Mandatory for all in vitro and cell-based assays. |
| Structurally Related Inactive Analog | A molecule with high structural similarity to this compound but lacking inhibitory activity against PLpro. | The most rigorous control for specificity; helps to rule out off-target effects due to the core chemical scaffold. | Can be difficult to identify and obtain; may have its own unknown off-target effects. | Highly recommended for mechanistic studies and target validation. |
| Non-specific Protease Inhibitor | An inhibitor of a different class of proteases (e.g., a serine protease inhibitor if testing a cysteine protease inhibitor). | Can help to demonstrate the specificity of inhibition for the target protease family. | May not control for all off-target effects; potential for cross-reactivity. | Useful in initial screening to confirm protease-specific activity. |
| Known Inactive Compound for Target | A compound previously demonstrated to be inactive against the target protease. | Confirms that the assay is not susceptible to non-specific inhibition by any small molecule. | May not share structural similarity with the active compound, limiting its utility in ruling out scaffold-specific off-target effects. | A good secondary control to ensure assay robustness. |
Proposed Negative Controls for this compound
Based on available structure-activity relationship (SAR) data, the following compounds are proposed as potential negative controls for this compound.
| Compound | Rationale for Use as a Negative Control |
| Jun9-75-5 | Despite having a potent IC50 of 0.56 μM in enzymatic assays, it was found to be inactive (EC50 > 60 μM) in cellular antiviral assays, suggesting poor cell permeability or intracellular instability.[3][4][5] This makes it a useful control for distinguishing enzymatic inhibition from cellular antiviral activity. |
| Jun9-87-2 | Similar to Jun9-75-5, this compound was inactive in cellular assays (EC50 > 60 μM) despite having a sub-micromolar IC50 in enzymatic assays.[3][4][5] |
| Jun9-25-4 | A methylated analog of a precursor to the this compound series, which showed a significant loss of enzymatic inhibition, highlighting the importance of the hydroxyl group for activity.[3] While not commercially available, its synthesis would provide a highly specific negative control. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound, providing a benchmark for comparison with negative controls.
| Compound | Assay Type | Metric | Value (μM) | Cell Line (if applicable) | Reference |
| This compound | Enzymatic (FRET) | IC50 | 0.67 | N/A | [1][3][4] |
| Cellular (FlipGFP) | EC50 | < 10 | 293T | [3] | |
| Antiviral | EC50 | 8.32 ± 1.48 | Caco-2 hACE2 | [3] | |
| Antiviral | EC50 | 6.62 | Vero E6 | [4][5] | |
| Antiviral | EC50 | 7.90 | Caco2-hACE2 | [2][5] | |
| Jun9-75-5 | Enzymatic (FRET) | IC50 | 0.56 | N/A | [3][4] |
| Antiviral | EC50 | > 60 | Vero E6 & Caco2-hACE2 | [4][5] | |
| Jun9-87-2 | Enzymatic (FRET) | IC50 | 0.90 | N/A | [3][4] |
| Antiviral | EC50 | > 60 | Vero E6 & Caco2-hACE2 | [4][5] |
Experimental Protocols
Detailed methodologies for key assays are provided below, incorporating the use of appropriate negative controls.
FRET-Based Enzymatic Assay for PLpro Inhibition
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of SARS-CoV-2 PLpro.
Experimental Workflow:
Caption: Workflow for the FRET-based PLpro enzymatic assay.
Methodology:
-
Preparation:
-
Prepare the assay buffer: 50 mM HEPES pH 7.5, 5 mM DTT, and 0.01% Triton X-100.
-
Dilute recombinant SARS-CoV-2 PLpro in the assay buffer to the desired final concentration (e.g., 200 nM).
-
Prepare a serial dilution of this compound in 100% DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Prepare identical serial dilutions of the chosen negative control (e.g., Jun9-75-5).
-
Prepare a vehicle control series with the same concentrations of DMSO as the compound dilutions.
-
-
Reaction:
-
In a 384-well plate, add 1 µL of the compound, negative control, or vehicle control dilutions.
-
Add 50 µL of the diluted PLpro enzyme to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Initiate the reaction by adding 1 µL of the PLpro FRET substrate.
-
-
Detection and Analysis:
-
Immediately measure the fluorescence signal (e.g., Excitation: 360 nm, Emission: 460 nm) over time.
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve).
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based FlipGFP Reporter Assay for PLpro Activity
This assay measures the intracellular activity of PLpro in a controlled cellular environment.
Signaling Pathway:
Caption: Principle of the FlipGFP reporter assay for PLpro activity.
Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with plasmids encoding the FlipGFP-PLpro substrate reporter and SARS-CoV-2 PLpro.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with serial dilutions of this compound, the chosen negative control, or a vehicle control (DMSO).
-
-
Data Acquisition and Analysis:
-
After 24-48 hours of incubation, measure the green (FlipGFP) and red (mCherry) fluorescence using a plate reader or high-content imager.
-
Normalize the green fluorescence signal to the red fluorescence signal to account for differences in transfection efficiency and cell number.
-
Calculate the percent inhibition relative to the vehicle control.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Cellular Antiviral Assay
This assay evaluates the ability of this compound to inhibit SARS-CoV-2 replication in a relevant cell line.
Experimental Workflow:
Caption: General workflow for a cellular antiviral assay.
Methodology:
-
Cell Preparation:
-
Seed a suitable cell line (e.g., Vero E6 or Caco-2-hACE2) in a 96-well plate.
-
-
Compound Treatment and Infection:
-
Treat the cells with serial dilutions of this compound, the chosen negative control, or a vehicle control for 1-2 hours.
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
-
Incubation and Analysis:
-
Incubate the infected cells for 24-48 hours.
-
Quantify viral replication using a suitable method, such as:
-
RT-qPCR: Measure the levels of viral RNA in the cell supernatant or lysate.
-
Plaque Assay: Determine the titer of infectious virus particles in the supernatant.
-
High-Content Imaging: Quantify the expression of a viral antigen (e.g., Nucleocapsid protein) within the cells.
-
-
Calculate the percent inhibition of viral replication relative to the vehicle control.
-
Determine the EC50 value from the dose-response curve.
-
Conclusion
The rigorous use of appropriate negative controls is indispensable for the validation of the specific antiviral activity of this compound. A combination of a vehicle control and a structurally related inactive analog, where available, provides the most robust evidence for on-target activity. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and execute well-controlled experiments, thereby generating high-quality, reproducible data in the pursuit of effective antiviral therapies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. labproservices.com [labproservices.com]
- 3. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Jun9-72-2 and Alternative SARS-CoV-2 PLpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the crystallographic and inhibitory profiles of Jun9-72-2 and other key Papain-like Protease (PLpro) inhibitors.
This guide provides a detailed comparison of this compound, a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), with other significant PLpro inhibitors. PLpro is a critical enzyme for viral replication and a key antagonist of the host's innate immune response, making it a prime target for antiviral drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for X-ray crystallography, and visualizes relevant biological pathways and experimental workflows to aid in research and development efforts.
Quantitative Inhibitor Performance
The following tables summarize the in vitro inhibitory potency (IC50) and cellular antiviral efficacy (EC50) of this compound and a selection of alternative PLpro inhibitors. This data provides a clear comparison of their performance across different experimental setups.
Table 1: In Vitro Inhibitory Activity (IC50) against SARS-CoV-2 PLpro
| Compound | IC50 (µM) | Reference |
| This compound | 0.67 | [1][2] |
| GRL0617 | 0.6 - 2.4 | [3][4] |
| YM155 | 2.47 | [5][6] |
| Cryptotanshinone | 5.63 | [5][6] |
| Tanshinone I | 2.21 | [6] |
| Sitagliptin | 1.138 | [7] |
| Daclatasvir | 1.838 | [7] |
Table 2: Cellular Antiviral Activity (EC50) against SARS-CoV-2
| Compound | EC50 (µM) | Cell Line | Reference |
| This compound | 8.32 | Caco-2 hACE2 | [1] |
| This compound | 6.62 | Vero E6 | [8] |
| GRL0617 | 14.5 - 25.1 | Vero E6 / Caco-2 hACE2 | [1][3][9] |
| YM155 | 0.17 | Vero E6 | [6] |
| Cryptotanshinone | 0.70 | Vero E6 | [5] |
| Tanshinone I | 2.26 | Vero E6 | [10] |
| Sitagliptin | 0.32 | Huh-7.5 | [7] |
| Daclatasvir | 1.59 | Huh-7.5 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the expression, purification, and X-ray crystallographic analysis of SARS-CoV-2 PLpro in complex with an inhibitor.
Protein Expression and Purification of SARS-CoV-2 PLpro
A common method for producing SARS-CoV-2 PLpro for structural studies involves recombinant expression in E. coli.
-
Plasmid Construction: The gene encoding the PLpro domain of SARS-CoV-2 is cloned into an expression vector, often with an N-terminal affinity tag (e.g., His-tag) to facilitate purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Bacterial cultures are grown to a specific optical density, and protein expression is induced, for example, with isopropyl-β-d-thiogalactopyranoside (IPTG).
-
Cell Lysis and Clarification: The bacterial cells are harvested and lysed. The cell lysate is then clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a chromatography column with a resin that binds to the affinity tag (e.g., a nickel-charged column for His-tagged proteins). The column is washed to remove unbound proteins.
-
Elution and Tag Cleavage: The tagged PLpro is eluted from the column. The affinity tag is often removed by enzymatic cleavage to obtain the native protein.
-
Size-Exclusion Chromatography: A final purification step using size-exclusion chromatography is performed to separate PLpro from any remaining contaminants and aggregates, ensuring a homogenous protein sample for crystallization.
X-ray Crystallography of PLpro-Inhibitor Complex
Obtaining a high-resolution crystal structure of PLpro in complex with an inhibitor is essential for understanding the binding mechanism and for structure-based drug design.
-
Complex Formation: The purified PLpro is incubated with the inhibitor to allow for the formation of the protein-inhibitor complex.
-
Crystallization: The PLpro-inhibitor complex is subjected to crystallization screening using various techniques such as sitting-drop or hanging-drop vapor diffusion. This involves mixing the complex with a variety of crystallization reagents to find conditions that promote the growth of well-ordered crystals.
-
Crystal Harvesting and Cryo-protection: Once suitable crystals are obtained, they are carefully harvested and soaked in a cryoprotectant solution to prevent ice formation during flash-cooling in liquid nitrogen.
-
X-ray Diffraction Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source.[11] The diffraction pattern of the X-rays as they pass through the crystal is recorded on a detector.[11]
-
Data Processing and Structure Determination: The collected diffraction data is processed to determine the crystal's space group and unit cell dimensions.[12] The phases of the diffracted X-rays are determined using methods like molecular replacement, and an initial electron density map is calculated.[11]
-
Model Building and Refinement: A three-dimensional model of the PLpro-inhibitor complex is built into the electron density map.[12] This model is then refined to improve its fit to the experimental data, resulting in a high-resolution atomic structure.[13]
Visualizations
The following diagrams illustrate the experimental workflow for X-ray crystallography and the role of PLpro in the host's innate immune response.
References
- 1. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone [frontiersin.org]
- 6. High-throughput screening identifies established drugs as SARS-CoV-2 PLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. biorxiv.org [biorxiv.org]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Crystal structure of SARS-CoV-2 papain-like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Jun9-72-2 with Other SARS-CoV-2 Papain-Like Protease (PLpro) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Jun9-72-2, a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), with other notable PLpro inhibitors. The data presented is based on published experimental findings and aims to offer an objective evaluation of their relative performance.
Introduction to SARS-CoV-2 PLpro Inhibitors
The SARS-CoV-2 papain-like protease (PLpro) is a critical enzyme for the replication of the virus, responsible for cleaving the viral polyprotein.[1][2][3] This function, coupled with its role in modulating the host's innate immune response, makes PLpro a prime target for antiviral drug development.[4] This guide focuses on the comparative efficacy of this compound and other inhibitors in neutralizing this key viral enzyme.
Inhibitor Profiles
This compound: A potent, non-peptidic small molecule inhibitor of SARS-CoV-2 PLpro.[5][6][7] It has demonstrated significant enzymatic inhibition and antiviral activity in various cell-based assays.[1][2]
GRL0617: A previously identified inhibitor of the SARS-CoV PLpro, often used as a reference compound in studies of SARS-CoV-2 PLpro inhibitors.[2]
Other Analogs (Jun9-75-4, Jun9-85-1, etc.): A series of compounds developed through lead optimization from initial high-throughput screening hits, showing a range of potencies against SARS-CoV-2 PLpro.[1]
Comparative Performance Data
The following table summarizes the key quantitative data for this compound and its comparators. The half-maximal inhibitory concentration (IC50) indicates the in vitro enzymatic inhibitory potency, while the half-maximal effective concentration (EC50) reflects the antiviral activity in cell culture models.
| Inhibitor | Target | IC50 (µM) | EC50 in Vero E6 cells (µM) | EC50 in Caco2-hACE2 cells (µM) |
| This compound | SARS-CoV-2 PLpro | 0.67[1][5][6] | 6.62[1][2] | 7.90[1][2] |
| GRL0617 | SARS-CoV-2 PLpro | 2.05 ± 0.12[8] | 23.64[1][2] | 19.96[1][2] |
| Jun9-75-4 | SARS-CoV-2 PLpro | 0.62[1] | 7.88[2] | - |
| Jun9-85-1 | SARS-CoV-2 PLpro | 0.66[1] | 7.81[2] | - |
| Jun9-53-2 | SARS-CoV-2 PLpro | 0.89[1] | - | 8.89[8] |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay for IC50 Determination
This assay quantifies the enzymatic activity of PLpro by measuring the cleavage of a fluorogenic substrate.
-
Reagents: Recombinant SARS-CoV-2 PLpro, FRET substrate (e.g., derived from the nsp2/nsp3 cleavage sequence), assay buffer, and test compounds.
-
Procedure:
-
The test compound (inhibitor) is serially diluted and incubated with a fixed concentration of PLpro enzyme in an assay buffer.
-
The FRET substrate is then added to initiate the enzymatic reaction.
-
The fluorescence intensity is monitored over time. Cleavage of the substrate by PLpro separates a fluorophore and a quencher, resulting in an increase in fluorescence.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis: The IC50 value is calculated by plotting the enzyme inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Antiviral Activity Assay for EC50 Determination
This assay measures the ability of a compound to inhibit viral replication in cultured cells.
-
Cell Lines: Vero E6 or Caco2-hACE2 cells, which are susceptible to SARS-CoV-2 infection.
-
Procedure:
-
Cells are seeded in multi-well plates and incubated.
-
The cells are then treated with serial dilutions of the test compound.
-
Following a short incubation period, the cells are infected with SARS-CoV-2.
-
After an incubation period to allow for viral replication, the extent of viral-induced cytopathic effect (CPE) or viral RNA levels (by RT-qPCR) is quantified.
-
-
Data Analysis: The EC50 value is determined by plotting the percentage of viral inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Workflow for the discovery and validation of SARS-CoV-2 PLpro inhibitors.
Caption: Simplified role of PLpro in the SARS-CoV-2 replication cycle and the inhibitory action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. SARS‐CoV‐2 Papain‐Like Protease: Structure, Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labproservices.com [labproservices.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
Jun9-72-2: A Potent SARS-CoV-2 Papain-Like Protease Inhibitor with High Specificity
For Immediate Release
Researchers and drug development professionals now have access to a detailed comparison guide on the cross-reactivity of Jun9-72-2, a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). This guide provides a comprehensive overview of its inhibitory activity against its primary target and its selectivity against other viral and human proteases, supported by available experimental data.
This compound has been identified as a significant inhibitor of the SARS-CoV-2 PLpro, an essential enzyme for viral replication, with a half-maximal inhibitory concentration (IC50) of 0.67 µM.[1] This compound is an analog of the known inhibitor GRL0617 and demonstrates improved antiviral activity in cellular assays.[1][2]
High Selectivity Against the Main Protease of SARS-CoV-2
An important aspect of a successful antiviral therapeutic is its specificity for the intended target, minimizing off-target effects. Studies on the precursor compounds of this compound, namely Jun9-13-7 and Jun9-13-9, have shown that they are highly specific for the papain-like protease. These precursors did not show any inhibitory activity against the SARS-CoV-2 main protease (Mpro), another critical enzyme in the viral life cycle, even at concentrations up to 200 µM.[3] This high degree of selectivity for PLpro over Mpro within the same virus is a promising characteristic for the development of targeted antiviral therapies.
Cross-Reactivity Profile
While comprehensive data on the cross-reactivity of this compound against a wide panel of other viral proteases, such as those from MERS-CoV, SARS-CoV, HIV, or HCV, is not yet publicly available, the structural differences between coronavirus PLpro enzymes suggest that inhibitors may not have broad cross-reactivity. For instance, inhibitors developed for SARS-CoV PLpro have been found to be ineffective against the MERS-CoV PLpro due to structural differences in the inhibitor binding sites.[4] This highlights the need for specific testing of this compound against a diverse range of viral proteases to fully characterize its selectivity profile.
Similarly, detailed screening results of this compound against a panel of human proteases, such as cathepsins and caspases, are not extensively documented in the available literature. However, some analogs of the parent compound, GRL0617, have been reported to exhibit no significant cross-inhibition against a selection of human deubiquitinating enzymes (DUBs), which share some structural similarities with PLpro.[5]
Comparison of Inhibitory Activity
The following table summarizes the known inhibitory activity of this compound and its precursors against SARS-CoV-2 proteases.
| Compound | Protease Target | IC50 (µM) | Reference |
| This compound | SARS-CoV-2 PLpro | 0.67 | [1] |
| Jun9-13-7 | SARS-CoV-2 PLpro | 7.29 ± 1.03 | [2] |
| Jun9-13-9 | SARS-CoV-2 PLpro | 6.67 ± 0.05 | [2] |
| Jun9-13-7 / Jun9-13-9 | SARS-CoV-2 Mpro | >200 | [3] |
Experimental Methodologies
The inhibitory activity of this compound and its related compounds against SARS-CoV-2 PLpro was determined using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay. A detailed protocol for this type of assay is provided below.
FRET-Based Protease Inhibition Assay Protocol
-
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 PLpro enzyme.
-
FRET-based peptide substrate specific for PLpro (e.g., containing a fluorophore and a quencher).
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Test compound (this compound) at various concentrations.
-
Positive control inhibitor (e.g., GRL0617).
-
Negative control (e.g., DMSO).
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of the SARS-CoV-2 PLpro enzyme to each well of the microplate.
-
Add the diluted test compound, positive control, or negative control to the respective wells.
-
Incubate the enzyme and compound mixture for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a viral protease inhibitor like this compound.
Caption: Workflow for assessing the cross-reactivity of a viral protease inhibitor.
Conclusion
The available data strongly indicates that this compound is a potent and specific inhibitor of the SARS-CoV-2 papain-like protease. Its high selectivity against the main protease of the same virus is a significant advantage. Further studies are warranted to fully elucidate its cross-reactivity profile against a broader range of viral and human proteases to further solidify its potential as a therapeutic candidate.
References
- 1. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitor Recognition Specificity of MERS-CoV Papain-like Protease May Differ from That of SARS-CoV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone [frontiersin.org]
Navigating the Preclinical Landscape of PLpro Inhibitors: An In Vivo Comparative Guide for Jun9-72-2
For Immediate Release
This guide provides a comparative analysis of the antiviral agent Jun9-72-2, focusing on its validation against SARS-CoV-2. While extensive in vitro data positions this compound as a potent inhibitor of the viral papain-like protease (PLpro), this report clarifies that, to date, no in vivo efficacy studies in animal models have been published for this specific compound.
To provide a robust framework for researchers, scientists, and drug development professionals, this guide will present the significant in vitro performance of this compound and compare it with other notable PLpro inhibitors. Crucially, it will feature the in vivo validation data available for alternative compounds in this class, offering a benchmark for the preclinical development of future antiviral candidates targeting PLpro.
Executive Summary of Comparative Performance
This compound has demonstrated promising activity in enzymatic and cell-based assays, outperforming early-generation inhibitors like GRL0617. However, the progression of PLpro inhibitors to preclinical animal studies has been challenging for the entire class. Recently, compounds such as PF-07957472 and Jun12682 have broken this barrier, showing significant antiviral efficacy in mouse models of SARS-CoV-2 infection. This success provides a critical proof-of-concept for PLpro as a viable in vivo drug target.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and its key comparators.
Table 1: In Vitro Efficacy of SARS-CoV-2 PLpro Inhibitors
| Compound | Target | IC50 (µM) | EC50 in Vero E6 Cells (µM) | EC50 in Caco-2 hACE2 Cells (µM) |
| This compound | SARS-CoV-2 PLpro | 0.67[1] | 6.62[2][3] | 8.32[4] |
| GRL0617 (Comparator) | SARS-CoV PLpro / SARS-CoV-2 PLpro | 0.6 / 2.05[4][5] | 23.64[2][3] | 19.96 - 25.14[3][4] |
| Jun9-75-4 | SARS-CoV-2 PLpro | 0.62[2] | 7.88[2][3] | 7.90 - 16.22 (range for multiple compounds)[3] |
| Jun9-85-1 | SARS-CoV-2 PLpro | 0.66[2] | 7.81[2][3] | 7.90 - 16.22 (range for multiple compounds)[3] |
| Jun9-87-1 | SARS-CoV-2 PLpro | 0.87[2] | 10.14[2][3] | 7.90 - 16.22 (range for multiple compounds)[3] |
| PF-07957472 | SARS-CoV-2 PLpro | N/A | 0.147[6] | N/A |
| Jun12682 | SARS-CoV-2 PLpro | Kᵢ = 37.7 nM | N/A | 0.44 - 2.02 (vs. variants)[7][8] |
Table 2: In Vivo Efficacy of Comparator PLpro Inhibitors
| Compound | Animal Model | Dosing | Key Outcomes |
| This compound | No Published Data Available | N/A | N/A |
| PF-07957472 | Mouse-adapted SARS-CoV-2 infection model[6][9][10][11][12][13] | Oral administration[6][9][10][11][12][13] | Provides robust efficacy, reduces viral replication in lungs, protects from weight loss.[6][10][11][12][13] |
| Jun12682 | Mouse-adapted SARS-CoV-2 lethal infection model[6][8][14][15] | Oral administration (250 mg/kg, twice daily)[14] | Significantly improved survival rates (100% survival at 250 mg/kg), reduced lung viral loads and tissue damage.[7][8][14][15] |
Signaling Pathway and Experimental Workflow Visualizations
To further contextualize the action of this compound and the methods used for its evaluation, the following diagrams illustrate the targeted viral pathway and a standard experimental workflow.
Caption: SARS-CoV-2 PLpro dual-function pathway.
Caption: Typical PLpro Inhibitor Evaluation Workflow.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of antiviral candidates. The following sections outline the key experiments used to evaluate this compound and its alternatives.
FRET-Based Enzymatic Assay (for IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PLpro.
-
Principle: A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair is used. The peptide sequence mimics the natural cleavage site of PLpro (e.g., Dabcyl-FTLKGGAPTKVTE-Edans). In its intact state, the quencher (Dabcyl) suppresses the fluorescence of the fluorophore (Edans). Upon cleavage by PLpro, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence.
-
Protocol Outline:
-
Recombinant SARS-CoV-2 PLpro is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) in a reaction buffer (e.g., 50 mM HEPES, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100) for approximately 30 minutes at 37°C in a 384-well plate.[16]
-
The FRET substrate is added to each well to initiate the enzymatic reaction.[16]
-
The fluorescence intensity is measured kinetically over a period (e.g., 10 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation / 460-500 nm emission).[16][17]
-
The rate of reaction is calculated from the linear phase of the fluorescence increase.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based FlipGFP PLpro Assay (for Intracellular Target Engagement)
This reporter assay confirms that the inhibitor can penetrate the cell membrane and engage with its PLpro target in a cellular environment.[2][18]
-
Principle: A reporter protein is constructed consisting of a "flipped" Green Fluorescent Protein (FlipGFP) that is non-fluorescent. This reporter contains a PLpro cleavage site. When co-expressed in cells with active PLpro, the protease cleaves the site, allowing the GFP to "flip" back into its native, fluorescent conformation. An inhibitor will block this cleavage, preventing the fluorescence signal.
-
Protocol Outline:
-
HEK293T cells are co-transfected with plasmids encoding the FlipGFP-PLpro reporter and SARS-CoV-2 PLpro.[19]
-
After a few hours (e.g., 3 hours post-transfection), cells are treated with serial dilutions of the test compound (e.g., this compound).[2]
-
A constitutively expressed fluorescent protein (e.g., mCherry) is often co-transfected to normalize for transfection efficiency and cell number.
-
After a suitable incubation period (e.g., 48 hours), the fluorescence of both GFP and the normalization protein is measured using a plate reader or fluorescence microscopy.[2]
-
The EC50 value is calculated by normalizing the GFP signal to the mCherry signal and plotting the dose-response curve.
-
Cellular Antiviral Assay (for EC50 Determination)
This is the definitive in vitro test to measure a compound's ability to inhibit viral replication in host cells.
-
Principle: A permissive cell line (e.g., Vero E6 or the more physiologically relevant Caco-2 hACE2) is infected with SARS-CoV-2 in the presence of the test compound.[4] The reduction in viral replication is quantified after an incubation period.
-
Protocol Outline:
-
Vero E6 or Caco-2 hACE2 cells are seeded in 96-well plates and allowed to form a monolayer.[20]
-
Cells are treated with various concentrations of the inhibitor.
-
The cells are then infected with a known multiplicity of infection (MOI) of SARS-CoV-2 (e.g., MOI of 0.01).[21]
-
The plates are incubated for a period (e.g., 24-48 hours) to allow for viral replication.[20][21]
-
The antiviral effect is quantified by measuring the viral yield. This can be done through several methods:
-
The EC50 value, the concentration at which 50% of viral replication is inhibited, is calculated from the dose-response data. A parallel cytotoxicity assay is run to ensure the observed effect is not due to cell death caused by the compound.[21]
-
Conclusion
This compound is a potent in vitro inhibitor of SARS-CoV-2 PLpro, showing significant improvements over earlier compounds like GRL0617. However, the critical step of in vivo validation remains an unaddressed data gap for this compound. The recent successes of other PLpro inhibitors, namely PF-07957472 and Jun12682, in demonstrating efficacy in animal models, provide a strong rationale for advancing potent compounds like this compound into similar preclinical studies. These studies will be essential to determine its potential as a viable therapeutic candidate for COVID-19. The protocols and comparative data presented in this guide offer a comprehensive resource for researchers to design and interpret such future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. osti.gov [osti.gov]
- 4. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Design of SARS-CoV-2 papain-like protease inhibitor with antiviral efficacy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of a SARS-CoV-2 papain-like protease inhibitor with antiviral efficacy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Papain-like protease regulates SARS-CoV-2 viral spread and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Jun12682, a potent SARS-CoV-2 papain-like protease inhibitor with exceptional antiviral efficacy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reframeDB [reframedb.org]
- 17. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FlipGFP protease assay for evaluating in vitro inhibitory activity against SARS-CoV-2 Mpro and PLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Coronavirus protease panel anti viral assay using 293T cells [protocols.io]
- 20. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of the Research Chemical Jun9-72-2
For researchers, scientists, and drug development professionals utilizing the novel compound Jun9-72-2, adherence to proper disposal protocols is a critical component of laboratory safety and regulatory compliance. While specific, publicly available disposal procedures for this compound are not documented in research literature, this guide provides essential safety information and outlines the necessary steps to ensure its safe handling and disposal, directing users to the authoritative source for such protocols: the Safety Data Sheet (SDS).
This compound, identified as an inhibitor of the SARS-CoV-2 papain-like protease (PLpro), is a specialized research chemical.[1][2][3][4] As with any compound intended for laboratory use, particularly those in preclinical development stages, it is imperative to treat it as a substance with unknown hazards until a comprehensive toxicological profile is established. The primary source of safety, handling, and disposal information is the Safety Data Sheet (SDS) provided by the chemical supplier.
Key Chemical and Safety Data
Below is a summary of the available quantitative data for this compound. This information is crucial for safe handling and for cross-referencing with the supplier's Safety Data Sheet.
| Property | Value | Reference |
| CAS Number | 2657659-42-0 | [1] |
| Molecular Formula | C₂₀H₂₁NO | [1] |
| Formula Weight | 291.4 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Temperature | -20°C | [1] |
| Intended Use | Research purposes only. Not for human or veterinary use. | [1] |
Experimental Protocols: A Note on Disposal
Detailed experimental protocols for the disposal of this compound are not available in the public domain. Such procedures are highly specific and are contingent on the chemical's full toxicological and reactivity data, which are found in the manufacturer's SDS. Under no circumstances should researchers attempt to extrapolate disposal methods from other compounds or devise their own without consulting the SDS and their institution's Environmental Health and Safety (EHS) department.
Mandatory Workflow for Safe Handling and Disposal
The logical workflow for ensuring the safe handling and disposal of a research chemical like this compound is outlined below. This process prioritizes safety and regulatory compliance.
Caption: Logical workflow for the safe disposal of research chemicals.
Core Requirements for Safe Disposal:
-
Obtain the Safety Data Sheet (SDS): Before handling this compound, you must obtain the SDS from your supplier (e.g., Cayman Chemical, MedchemExpress).[1][5] This document will contain a dedicated section (Section 13: Disposal Considerations) with specific instructions.
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource for waste disposal guidelines. They will provide information on approved waste containers, labeling requirements, and pickup schedules that are in compliance with local, state, and federal regulations.
-
General Handling Precautions (in the absence of an SDS, treat as hazardous):
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by the SDS and your EHS department.
-
Collect all solid waste (unused compound, contaminated gloves, wipes, etc.) in a designated, properly labeled hazardous waste container.
-
Solutions of this compound should be collected in a labeled, sealed, and compatible liquid hazardous waste container.
-
-
Prohibited Disposal Methods:
-
Do not dispose of this compound down the drain.
-
Do not dispose of this compound or any contaminated materials in the regular trash.
-
By prioritizing the procurement and review of the Safety Data Sheet and consulting with institutional safety resources, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Personal protective equipment for handling Jun9-72-2
Essential Safety and Handling Guide for Jun9-72-2
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this guidance is based on established best practices for handling novel or uncharacterized chemical compounds in a laboratory setting. It is imperative to treat any compound with unknown toxicity as potentially hazardous.[1][2] This document should be used to supplement a thorough, site-specific risk assessment conducted by qualified personnel before beginning any work.
Personal Protective Equipment (PPE)
A risk assessment is crucial for selecting the appropriate level of PPE.[3] The required PPE will depend on the quantity of the compound, its physical form (e.g., solid powder or liquid solution), and the specific laboratory procedure being performed. The following table summarizes recommended PPE for various activities involving a research compound of unknown hazard.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Chemical splash goggles or safety glasses with side shields[4] - Nitrile gloves (double-gloving recommended)[4] - Flame-resistant lab coat[5] - Long pants and closed-toe shoes[6] - Use of a chemical fume hood or other ventilated enclosure is mandatory[7] | High risk of aerosolization and inhalation of powders.[8] Double gloving provides an extra layer of protection against contamination.[4] |
| Solution Preparation and Handling | - Chemical splash goggles[5] - Nitrile gloves[9] - Flame-resistant lab coat[5] - Long pants and closed-toe shoes[6] - Work should be conducted in a chemical fume hood[7] | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[8] |
| General Laboratory Operations | - Safety glasses with side shields[4] - Nitrile gloves[9] - Lab coat[6] - Long pants and closed-toe shoes[6] | Minimum PPE for any work in a laboratory where chemical hazards are present.[4] |
Operational Plan for Handling this compound
This step-by-step guide outlines a safe workflow for handling this compound, from initial preparation to final disposal.
Pre-Experiment Planning and Preparation
-
Conduct a Risk Assessment: Before any work begins, perform a thorough risk assessment for the planned experiment.[10] Identify potential hazards at each step.[3]
-
Consult Available Information: Although a specific SDS is unavailable, gather all known information about this compound, such as its chemical structure and any published data.
-
Prepare the Work Area: Ensure a certified chemical fume hood is used for all manipulations of the compound.[11] Decontaminate the work surface before and after use. Have a spill kit readily accessible.
Handling the Compound
-
Don Appropriate PPE: Select and put on the correct PPE as determined by your risk assessment.[12]
-
Weighing and Aliquoting: If working with a solid, weigh the compound within the fume hood to minimize inhalation exposure.
-
Dissolving the Compound: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Perform the Experiment: Conduct all experimental steps within the containment of the fume hood.
Decontamination and Waste Disposal
-
Decontaminate Equipment: Clean all non-disposable equipment that came into contact with this compound using an appropriate solvent or cleaning solution.
-
Segregate Waste: Do not mix waste containing this compound with other waste streams.[13] Keep solid and liquid waste in separate, clearly labeled containers.[13]
-
Label Waste Containers: As soon as waste is generated, label the container with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the mixture.[1][13]
-
Dispose of Contaminated PPE: All disposable items, such as gloves, pipette tips, and wipes, that have come into contact with the compound should be considered contaminated and placed in a sealed, labeled hazardous waste container.[8]
-
Contact Environmental Health and Safety (EHS): Follow your institution's protocol for the pickup and disposal of hazardous chemical waste.[13] Provide EHS with all available information about the compound.
Post-Experiment Procedures
-
Doff PPE: Remove PPE in the correct sequence to avoid self-contamination.
-
Wash Hands: Thoroughly wash your hands with soap and water after removing your gloves and before leaving the laboratory.[11]
-
Maintain Records: Keep a detailed log of the waste generated, including the chemical name, quantity, and date of generation.[1]
Safe Handling Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 7. thesafetygeek.com [thesafetygeek.com]
- 8. benchchem.com [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
